Methyl 2-(chloromethyl)nicotinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
methyl 2-(chloromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIVNKVBDFJAFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597889 | |
| Record name | Methyl 2-(chloromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177785-14-7 | |
| Record name | Methyl 2-(chloromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(chloromethyl)pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(chloromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 2-(chloromethyl)nicotinate, a key pharmaceutical intermediate. This document details a widely referenced synthetic pathway, including a thorough experimental protocol. Additionally, it outlines the compound's role in the development of therapeutic agents.
Physicochemical Properties
This compound is primarily synthesized from 2-methyl nicotinate methyl ester through a chlorination process.[1] It is described as an orange oil upon purification.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | [2] |
| Molecular Weight | 185.61 g/mol | [2] |
| Appearance | Orange oil | [1] |
| CAS Number | 177785-14-7 | [2][3][4] |
| SMILES | COC(=O)C1=C(N=CC=C1)CCl | [2] |
Spectroscopic Characterization Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound was found in the publicly available scientific literature during the search.
| Data Type | Observed Values |
| ¹H NMR | Data not found |
| ¹³C NMR | Data not found |
| IR (cm⁻¹) | Data not found |
| Mass (m/z) | Data not found |
Synthesis of this compound
The synthesis of this compound is a two-step process starting from 2-methyl nicotinate methyl ester. The first step involves the formation of an N-oxide, which then undergoes chlorination.
Synthetic Pathway
Experimental Protocol
Step 1: N-oxide formation
-
In a 250 mL single-neck reaction flask, combine 2-methyl nicotinate methyl ester (10.0 g, 66.2 mmol), m-chloroperbenzoic acid (16.3 g, 94.5 mmol), and dichloromethane (140 mL).[1]
-
Stir the mixture overnight at room temperature.[1]
-
Adjust the pH of the reaction mixture to 7-8 using a saturated sodium bicarbonate solution.[1]
-
Extract the organic layer with dichloromethane (2 x 50 mL).[1]
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and remove the solvent under reduced pressure to yield the crude N-oxide intermediate.[1]
Step 2: Chlorination
-
To the crude N-oxide intermediate, add phosphorus oxychloride (60 mL).[1]
-
Reflux the mixture with stirring for 4 hours.[1]
-
Remove the excess phosphorus oxychloride under reduced pressure.[1]
-
Carefully pour the residue into ice water and neutralize to a weakly alkaline pH with solid sodium carbonate.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 60 mL).[1]
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and remove the solvent under reduced pressure.[1]
-
Purify the residue by flash column chromatography (ethyl acetate/petroleum ether gradient from 0% to 30%) to obtain this compound as an orange oil (1.94 g, 16% yield).[1]
Application in Drug Development
This compound is a valuable intermediate in the synthesis of pharmacologically active molecules.[1] It has been reported in the literature for its use in preparing Toll-like receptor (TLR) agonists.[1] These agonists are of interest for their potential to modulate the immune system and treat various diseases.
Conceptual Workflow: Development of TLR Agonists
The following diagram illustrates a conceptual workflow for the utilization of this compound in the development of novel TLR agonists.
References
chemical properties of Methyl 2-(chloromethyl)nicotinate
An In-depth Technical Guide on the Chemical Properties of Methyl 2-(chloromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key pharmaceutical intermediate recognized for its role in the synthesis of a variety of biologically active molecules.[1] As a derivative of nicotinic acid, a form of vitamin B3, this compound incorporates a reactive chloromethyl group and a methyl ester on a pyridine ring, making it a versatile building block in medicinal chemistry.[2] Its primary applications lie in the development of novel therapeutic agents, including Toll-like receptor (TLR) agonists for immune-related diseases and specialized molecules for studying RNA structures within living cells.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical methodologies.
Core Chemical Properties
This compound is an orange oil at room temperature.[1] The following table summarizes its key chemical and physical properties.
| Property | Value | Reference |
| CAS Number | 177785-14-7 | [3][4][5] |
| Molecular Formula | C₈H₈ClNO₂ | [4][5] |
| Molecular Weight | 185.61 g/mol | [4][5] |
| Appearance | Orange Oil | [1][6] |
| SMILES | COC(=O)C1=C(N=CC=C1)CCl | [5] |
Spectroscopic Data
While detailed experimental spectra for this compound are not widely available in public domains, the expected spectroscopic characteristics can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl ester protons (-OCH₃), and a singlet for the chloromethyl protons (-CH₂Cl).
-
¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the ester, the carbons of the pyridine ring, the methyl carbon of the ester, and the chloromethyl carbon.
-
Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), C-O stretching, C=N and C=C stretching from the pyridine ring, and a C-Cl stretch.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns, such as the loss of the chloromethyl group or the methoxy group.
Synthesis and Purification
This compound can be synthesized from 2-methylnicotinate methyl ester through a two-step process involving oxidation followed by chlorination.[1][6]
Experimental Protocol: Synthesis
Step 1: N-Oxidation of 2-Methylnicotinate Methyl Ester
-
In a 250 mL single-neck reaction flask, add 2-methylnicotinate methyl ester (10.0g, 66.2 mmol), m-chloroperbenzoic acid (16.3g, 94.5 mmol), and dichloromethane (140 mL).[1]
-
Stir the mixture at room temperature overnight.[1]
-
Adjust the pH to 7-8 using a saturated sodium bicarbonate solution.[1]
-
Extract the organic layer with dichloromethane (2 x 50 mL).[1]
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and remove the solvent under reduced pressure to yield the N-oxide intermediate.[1]
Step 2: Chlorination
-
Add the crude N-oxide residue to phosphorus oxychloride (60 mL).[1]
-
Reflux the mixture with stirring for 4 hours.[1]
-
Remove the excess phosphorus oxychloride under reduced pressure.[1][6]
-
Carefully pour the residue into ice water and neutralize to a weakly alkaline pH with solid sodium carbonate.[1][6]
-
Extract the product with ethyl acetate (3 x 60 mL).[1]
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[1][6]
-
Filter and remove the solvent under reduced pressure.[1]
Experimental Protocol: Purification
The crude product is purified using flash column chromatography with a solvent gradient of ethyl acetate in petroleum ether (0% to 30%) to yield pure this compound as an orange oil.[1][6]
Caption: Workflow for the synthesis and purification of this compound.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group.[2] The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles.
Nucleophilic Substitution (Sₙ2 Reactions)
The compound readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions with a variety of nucleophiles, such as amines and thiols.[2] This reactivity is fundamental to its utility as a building block for more complex molecules. For instance, it is used in the alkylation of potassium phthalimide, followed by hydrazinolysis, to synthesize Methyl 2-(aminomethyl)nicotinate.[6]
Caption: Nucleophilic substitution reactions of this compound.
Applications in Drug Discovery and Chemical Biology
-
TLRs Agonists: The compound serves as a precursor for phenanthroimidazole derivatives, which act as regulators of Toll-like receptors (TLRs).[1] These derivatives have potential therapeutic applications in treating immune-related diseases such as cancer, autoimmune disorders, and infections.[1]
Safety and Handling
As a chlorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is classified as an eye irritant.[7] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Buy this compound | 177785-14-7 [smolecule.com]
- 3. This compound | 177785-14-7 [chemicalbook.com]
- 4. This compound | 177785-14-7 [amp.chemicalbook.com]
- 5. This compound | 177785-14-7 | CHA78514 [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-(chloromethyl)nicotinate (CAS: 177785-14-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(chloromethyl)nicotinate is a chlorinated derivative of methyl nicotinate, identified by the CAS number 177785-14-7.[1] This compound serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a reactive chloromethyl group and a pyridine ring, makes it a versatile building block for the synthesis of more complex, biologically active molecules.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on experimental protocols and data for laboratory use.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C8H8ClNO2.[1] While extensive experimental data on its physical properties is limited, some key identifiers and predicted values are summarized below.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| CAS Number | 177785-14-7 | [1] |
| IUPAC Name | methyl 2-(chloromethyl)pyridine-3-carboxylate | [1] |
| Synonyms | 2-(Chloromethyl)nicotinic Acid Methyl Ester, 2-Chloromethylpyridine-3-carboxylic Acid Methyl Ester, Methyl 2-(Chloromethyl)pyridine-3-carboxylate | [1] |
| Molecular Formula | C8H8ClNO2 | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| Appearance | Orange oil or Colorless to off-white Solid-liquid mixture | [3][4] |
| Boiling Point (Predicted) | 279.4±30.0 °C | [4] |
| Density (Predicted) | 1.252±0.06 g/cm3 | [4] |
| pKa (Predicted) | 1.67±0.22 | [4] |
| Solubility | Soluble in organic solvents. | [1] |
| Storage | 2-8°C, Inert atmosphere | [4][5] |
| SMILES | COC(=O)C1=C(N=CC=C1)CCl | [1] |
| InChI | InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5H2,1H3 | [1] |
| InChI Key | AMIVNKVBDFJAFD-UHFFFAOYSA-N | [1] |
Synthesis
The primary synthetic route to this compound involves the chlorination of 2-methylnicotinate methyl ester.[3][6] This transformation is typically achieved in a two-step process involving oxidation followed by chlorination.[3][6]
References
- 1. CAS 177785-14-7: this compound [cymitquimica.com]
- 2. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 177785-14-7 [chemicalbook.com]
- 4. This compound | 177785-14-7 [amp.chemicalbook.com]
- 5. 177785-14-7|this compound|BLD Pharm [bldpharm.com]
- 6. Buy this compound | 177785-14-7 [smolecule.com]
Spectroscopic Data Analysis of Methyl 2-(chloromethyl)nicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-(chloromethyl)nicotinate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of experimentally derived spectra in public domains, this document focuses on a detailed predictive and comparative analysis based on established spectroscopic principles and data from structurally related compounds. The guide includes predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, expected Infrared (IR) absorption bands, and anticipated mass spectrometry (MS) fragmentation patterns. Furthermore, detailed experimental protocols for the synthesis of the title compound and the acquisition of spectroscopic data are provided. Visual workflows for the synthesis and spectroscopic analysis are presented using Graphviz diagrams to ensure clarity and reproducibility.
Introduction
This compound (CAS No: 177785-14-7) is a substituted pyridine derivative with significant applications as a building block in the synthesis of various pharmaceutical compounds, including Toll-like receptor (TLR) agonists.[1] Its bifunctional nature, possessing both a reactive chloromethyl group and a methyl ester, makes it a versatile reagent in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this intermediate in multi-step syntheses. This guide aims to provide a thorough understanding of its spectroscopic properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 177785-14-7 | [2] |
| Molecular Formula | C₈H₈ClNO₂ | [2] |
| Molecular Weight | 185.61 g/mol | [2] |
| Appearance | Colorless to off-white solid-liquid mixture (Predicted) | [2] |
| Boiling Point | 279.4 ± 30.0 °C (Predicted) | [2] |
| Density | 1.252 ± 0.06 g/cm³ (Predicted) | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorination of Methyl 2-methylnicotinate.[1] A general workflow for this synthesis is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
The following protocol is a general procedure for the synthesis of this compound from Methyl 2-methylnicotinate.[1]
-
N-oxidation: To a solution of Methyl 2-methylnicotinate in a suitable solvent such as dichloromethane, add m-chloroperbenzoic acid (m-CPBA). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Chlorination: The solvent is removed under reduced pressure, and the resulting crude N-oxide is treated with phosphorus oxychloride (POCl₃). The mixture is heated to reflux for several hours.
-
Final Work-up and Purification: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a base such as sodium carbonate. The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Spectroscopic Data Analysis
A generic workflow for the spectroscopic analysis of a synthesized organic compound is presented below.
Caption: General workflow for spectroscopic analysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data:
Based on the analysis of related compounds such as 2-(chloromethyl)pyridine hydrochloride and general substituent effects on the pyridine ring, the following ¹H NMR chemical shifts are predicted for this compound in a deuterated solvent like CDCl₃.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | dd | 1H | H-6 |
| ~8.2 | dd | 1H | H-4 |
| ~7.4 | dd | 1H | H-5 |
| ~4.8 | s | 2H | -CH₂Cl |
| ~3.9 | s | 3H | -OCH₃ |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Parameters: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition: Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹³C NMR Data:
The predicted ¹³C NMR chemical shifts for this compound are presented below, based on data from related pyridine derivatives.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~155 | C-2 |
| ~152 | C-6 |
| ~138 | C-4 |
| ~128 | C-3 |
| ~125 | C-5 |
| ~53 | -OCH₃ |
| ~45 | -CH₂Cl |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Parameters: Acquire the ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).
-
Data Acquisition: Employ proton decoupling to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance of ¹³C and longer relaxation times of quaternary carbons.
-
Data Processing: Process the FID similarly to the ¹H NMR data, with appropriate referencing to the deuterated solvent signal.
Infrared (IR) Spectroscopy
Expected IR Absorption Bands:
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | C-H stretching (aromatic) |
| ~2950 | Medium-Weak | C-H stretching (methyl) |
| ~1730 | Strong | C=O stretching (ester) |
| ~1590, 1470 | Medium-Weak | C=C and C=N stretching (pyridine ring) |
| ~1250 | Strong | C-O stretching (ester) |
| ~750 | Strong | C-Cl stretching |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Thin Film Method): If the sample is an oil, place a small drop between two salt plates (e.g., NaCl or KBr) to create a thin film. If it is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), apply the solution to a salt plate, and allow the solvent to evaporate.
-
Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.
-
Spectrum Collection: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be collected and subtracted from the sample spectrum.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Expected Mass Spectrum Fragmentation:
In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Ion |
| 185/187 | [M]⁺ (Molecular ion, showing isotopic pattern for one chlorine atom) |
| 150 | [M - Cl]⁺ |
| 126 | [M - COOCH₃]⁺ |
| 92 | [M - Cl - COOCH₃]⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. Analyze the spectrum to identify the molecular ion and characteristic fragment ions to confirm the structure.
Conclusion
This technical guide provides a detailed spectroscopic analysis of this compound. While experimental data is not widely available, the predicted NMR, IR, and MS data, in conjunction with the provided experimental protocols, offer a robust framework for the characterization of this important pharmaceutical intermediate. The comparative analysis with related structures enhances the reliability of the predicted data. The synthesis and analysis workflows presented in this guide are intended to support researchers and scientists in their drug development endeavors by providing a clear and concise reference for the handling and characterization of this compound.
References
Unveiling the Bioactive Potential of Methyl 2-(chloromethyl)nicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(chloromethyl)nicotinate, a halogenated derivative of the nicotinic acid scaffold, is emerging as a molecule of significant interest in medicinal chemistry. Its intrinsic reactivity, attributed to the chloromethyl group, positions it as a versatile intermediate for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the current understanding of the potential biological activities of this compound, with a focus on its anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental methodologies for evaluating these activities are presented, alongside a quantitative summary of available data and visual representations of pertinent biological pathways to facilitate further research and drug development endeavors.
Introduction
Nicotinic acid (niacin or vitamin B3) and its derivatives have a long-standing history in therapeutic applications, most notably in the management of dyslipidemia. The pyridine ring of the nicotinate structure serves as a privileged scaffold in drug discovery, amenable to chemical modifications that yield compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This compound is distinguished by the presence of a reactive chloromethyl group at the 2-position of the pyridine ring. This functional group acts as an electrophilic site, readily undergoing nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids, which is believed to be a key determinant of its biological activity. This guide synthesizes the available scientific information on this compound, offering a foundational resource for its exploration as a potential therapeutic agent.
Potential Biological Activities
Current research, primarily on derivatives and closely related analogs, suggests that this compound possesses several promising biological activities. These are detailed in the subsequent sections.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The proposed mechanism of action involves the alkylating nature of the chloromethyl group, which can form covalent adducts with nucleophilic sites in biomolecules, particularly DNA, leading to cell cycle arrest and apoptosis.
Antimicrobial Activity
Nicotinic acid derivatives are known to possess antimicrobial properties. While specific data for this compound is limited, its structural analogs have shown potent activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve the inhibition of essential bacterial enzymes or disruption of cell wall integrity.
Enzyme Inhibition
A notable biological activity identified for this compound is the selective inhibition of histone deacetylase 3 (HDAC3).[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer. The inhibitory action is proposed to occur through the coordination of the pyridine nitrogen with the zinc ion in the enzyme's active site, coupled with the alkylating activity of the chloromethyl group.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives.
Table 1: Anticancer Activity of this compound Derivatives [1]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HepG2 | Hepatocellular Carcinoma | 4.26 - 15.7 |
| MCF-7 | Breast Cancer | 4.26 - 15.7 |
| HeLa | Cervical Cancer | 4.26 - 15.7 |
Table 2: Antimicrobial Activity of Methyl 6-chloro-2-(chloromethyl)nicotinate [1]
| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Gram-positive | 31 |
| Escherichia coli | Gram-negative | 18 |
Table 3: Enzyme Inhibition by this compound [1]
| Enzyme | IC₅₀ (µM) |
| Histone Deacetylase 3 (HDAC3) | 0.694 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory procedures and can be adapted for the specific evaluation of this compound.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the MIC of this compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in MHB directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition: HDAC3 Fluorogenic Assay
This assay measures the activity of HDAC3 by detecting the fluorescence generated from a deacetylated substrate.
Objective: To determine the IC₅₀ of this compound for HDAC3 inhibition.
Materials:
-
Recombinant human HDAC3 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer
-
Developer solution (containing a protease)
-
This compound
-
HDAC inhibitor (e.g., Trichostatin A) as a positive control
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a black 96-well plate, add the assay buffer, HDAC3 enzyme, and varying concentrations of this compound. Include controls for no enzyme, no compound, and a positive control inhibitor.
-
Substrate Addition: Add the fluorogenic HDAC substrate to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Development: Add the developer solution to each well and incubate at room temperature for 15-20 minutes. The developer cleaves the deacetylated substrate, releasing the fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percentage of HDAC3 inhibition for each concentration of the compound and determine the IC₅₀ value.
Potential Signaling Pathways
The biological activities of nicotinic acid derivatives are often mediated through the modulation of specific signaling pathways. While the precise pathways affected by this compound are still under investigation, the following diagrams illustrate plausible mechanisms based on the activities of related compounds.
References
An In-depth Technical Guide to the Synthesis of Methyl 2-(chloromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(chloromethyl)nicotinate is a key heterocyclic building block in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a reactive chloromethyl group and a methyl ester on a pyridine scaffold, makes it a valuable intermediate for the construction of more complex molecular architectures. This technical guide provides a comprehensive review of the primary synthetic routes for the preparation of this compound, presenting detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its synthesis in a laboratory setting. Two main strategies are discussed: the chlorination of methyl 2-methylnicotinate via an N-oxide intermediate and a two-step approach involving the selective reduction of dimethyl 2,3-pyridinedicarboxylate followed by chlorination of the resulting hydroxymethyl intermediate.
Introduction
The pyridine nucleus is a ubiquitous feature in a vast array of biologically active molecules. Functionalized nicotinic acid esters, such as this compound, are of particular interest to medicinal chemists and process developers due to their utility in introducing the pyridyl moiety into target structures. The chloromethyl group at the 2-position serves as an electrophilic handle for nucleophilic substitution reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This guide aims to provide a detailed overview of the available synthetic methodologies for this important intermediate, enabling researchers to make informed decisions for their synthetic campaigns.
Synthetic Pathways
Two principal synthetic routes for the preparation of this compound have been prominently identified in the literature.
Route 1: Chlorination of Methyl 2-Methylnicotinate via N-Oxide Formation
This pathway commences with the commercially available methyl 2-methylnicotinate. The strategy involves the activation of the methyl group towards chlorination by first forming the pyridine N-oxide. This intermediate then undergoes rearrangement and chlorination upon treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).
dot
Route 2: Selective Reduction and Subsequent Chlorination
An alternative and potentially higher-yielding approach begins with dimethyl 2,3-pyridinedicarboxylate. This route involves a two-step sequence: the selective reduction of the carboxylate at the 2-position to a hydroxymethyl group, followed by the chlorination of the resulting primary alcohol.
dot
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthetic routes described.
Table 1: Quantitative Data for Route 1 - Chlorination of Methyl 2-Methylnicotinate
| Parameter | Value | Reference |
| Starting Material | Methyl 2-methylnicotinate | [1] |
| Reagents | m-CPBA, POCl₃ | [1] |
| Solvent | Dichloromethane | [1] |
| Reaction Time | Overnight (N-oxidation), 4 hours (Chlorination) | [1] |
| Reaction Temperature | Room Temperature (N-oxidation), Reflux (Chlorination) | [1] |
| Yield | 16% | [1] |
Table 2: Quantitative Data for Route 2 - Selective Reduction and Chlorination
| Parameter | Step 1: Selective Reduction | Step 2: Chlorination (Analogous) | Reference |
| Starting Material | Dimethyl 2,3-pyridinedicarboxylate | Methyl 2-(hydroxymethyl)nicotinate | |
| Reagents | Sodium borohydride (NaBH₄) | Thionyl chloride (SOCl₂) | [2] |
| Solvent | THF/Methanol | Chloroform | [2] |
| Reaction Time | Not specified | Overnight | [2] |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | [2] |
| Yield | Not specified | ~100% (crude, based on isomer) | [2] |
Experimental Protocols
Route 1: Chlorination of Methyl 2-Methylnicotinate via N-Oxide Formation
Materials:
-
Methyl 2-methylnicotinate (10.0 g, 66.2 mmol)
-
m-Chloroperbenzoic acid (m-CPBA) (16.3 g, 94.5 mmol)
-
Dichloromethane (DCM) (140 mL + 100 mL for extraction)
-
Saturated sodium bicarbonate solution
-
Phosphorus oxychloride (POCl₃) (60 mL)
-
Ice
-
Solid sodium carbonate
-
Ethyl acetate (180 mL)
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure: [1]
-
N-Oxidation: In a 250 mL single-neck reaction flask, dissolve methyl 2-methylnicotinate (10.0 g, 66.2 mmol) and m-chloroperbenzoic acid (16.3 g, 94.5 mmol) in dichloromethane (140 mL). Stir the mixture overnight at room temperature.
-
Work-up 1: Adjust the pH of the reaction mixture to 7-8 with a saturated sodium bicarbonate solution. Extract the organic layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure.
-
Chlorination: To the residue from the previous step, add phosphorus oxychloride (60 mL) and reflux the mixture with stirring for 4 hours.
-
Work-up 2: Remove the excess phosphorus oxychloride under reduced pressure. Carefully pour the residue into ice water and neutralize to a weakly alkaline pH with solid sodium carbonate.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 60 mL). Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. Purify the crude product by flash column chromatography (ethyl acetate/petroleum ether gradient from 0% to 30%) to yield this compound as an orange oil (1.94 g, 16% yield).[1]
Route 2: Selective Reduction and Subsequent Chlorination
Step 1: Synthesis of Methyl 2-(hydroxymethyl)nicotinate
This protocol is based on the selective reduction of a related diester.
Materials:
-
Dimethyl 2,3-pyridinedicarboxylate
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Methanol
Procedure:
-
Reaction Setup: Dissolve dimethyl 2,3-pyridinedicarboxylate in a mixture of THF and methanol in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride portion-wise to the stirred solution.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain crude methyl 2-(hydroxymethyl)nicotinate. Further purification can be achieved by column chromatography.
Step 2: Synthesis of this compound
This protocol is adapted from the high-yielding synthesis of the isomeric methyl 2-(chloromethyl)isonicotinate.[2]
Materials:
-
Methyl 2-(hydroxymethyl)nicotinate (e.g., 24.9 mmol)
-
Thionyl chloride (SOCl₂) (50 mL)
-
Chloroform (CHCl₃) (5 mL)
-
Dichloromethane (CH₂Cl₂) (100 mL)
Procedure: [2]
-
Reaction Setup: In a suitable reaction flask, cool thionyl chloride (50 mL) to 0 °C.
-
Addition of Alcohol: Add a solution of methyl 2-(hydroxymethyl)nicotinate (e.g., 4.16 g, 24.9 mmol) in chloroform (5 mL) dropwise to the cold thionyl chloride.
-
Reaction: Stir the reaction mixture overnight at room temperature.
-
Work-up: Add dichloromethane (100 mL) to the reaction mixture and remove the solvents under reduced pressure. Repeat this step to ensure the complete removal of excess thionyl chloride. The resulting crude this compound can be used in the next step without further purification. Based on the analogous reaction, a near-quantitative crude yield is expected.[2]
Conclusion
This technical guide has detailed two primary synthetic pathways for the preparation of this compound. Route 1, involving N-oxidation and subsequent chlorination with phosphorus oxychloride, is a documented method, though it suffers from a low yield. Route 2, which proceeds via a hydroxymethyl intermediate, presents a promising alternative. While a direct protocol for the nicotinate isomer in the chlorination step is not explicitly detailed in the reviewed literature, the analogous synthesis of the isonicotinate isomer with thionyl chloride proceeds in high yield, suggesting this would be a more efficient route. The choice of synthetic strategy will depend on factors such as the availability of starting materials, desired scale, and yield requirements. The experimental protocols and data provided herein offer a solid foundation for researchers and professionals to synthesize this valuable chemical intermediate.
References
An In-depth Technical Guide to the Structural Analogs and Derivatives of Methyl 2-(chloromethyl)nicotinate: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(chloromethyl)nicotinate is a versatile bifunctional molecule, serving as a key intermediate in the synthesis of a diverse range of biologically active compounds.[1] Its structure, featuring a reactive chloromethyl group at the 2-position and a methyl ester at the 3-position of the pyridine ring, allows for facile nucleophilic substitution and further derivatization, making it a valuable scaffold in medicinal chemistry and drug discovery.[2] This technical guide provides a comprehensive overview of the synthesis, structural analogs, derivatives, and biological activities of compounds derived from this core structure. We will delve into their potential as immunomodulatory, antimicrobial, and anticancer agents, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Synthesis of this compound and Its Analogs
The primary synthetic route to this compound involves the chlorination of the corresponding 2-methylnicotinate. This key intermediate can then be further modified to generate a library of structural analogs.
Synthesis of the Core Scaffold: this compound
A common and effective method for the synthesis of this compound is the chlorination of methyl 2-methylnicotinate using m-chloroperbenzoic acid (m-CPBA) followed by treatment with phosphorus oxychloride (POCl₃).[1][3]
Table 1: Synthesis of this compound - Reactants and Yield
| Step | Starting Material | Reagents | Product | Yield (%) | Reference |
| 1 | Methyl 2-methylnicotinate | m-CPBA, Dichloromethane | Methyl 2-methylnicotinate N-oxide | - | [4] |
| 2 | Methyl 2-methylnicotinate N-oxide | POCl₃ | This compound | 16 | [4] |
Synthesis of Structural Analogs
The reactive chloromethyl group of the core scaffold provides a handle for the synthesis of a wide array of structural analogs through nucleophilic substitution reactions. This allows for the introduction of various aryl, heterocyclyl, and other functional groups at the 2-position, leading to diverse pharmacological profiles.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated significant potential in several therapeutic areas, including immunology, oncology, and infectious diseases.
Immunomodulatory Activity: TLR Agonists
This compound is a key precursor in the synthesis of phenanthroimidazole derivatives that act as Toll-like receptor (TLR) agonists.[4] TLRs are crucial components of the innate immune system, and their activation can trigger potent anti-tumor and anti-viral responses.[3] Specifically, TLR8 agonists derived from this scaffold have shown promise.[3]
Anticancer Activity
Several derivatives of nicotinic acid have been investigated for their anticancer properties. These compounds often exert their effects by targeting key signaling pathways involved in cell proliferation and survival.
Table 2: Anticancer Activity of Nicotinamide Derivatives (IC₅₀ values in µM)
| Compound | HCT-116 (Colon) | HepG2 (Liver) | Reference |
| 8 | 5.4 | 7.1 | [5] |
| Sorafenib (Control) | - | - | [5] |
Note: Compound 8 is a novel nicotinamide derivative synthesized as a VEGFR-2 inhibitor.
Antimicrobial Activity
Nicotinic acid and its derivatives have a long history of investigation for their antimicrobial properties. The modification of the core structure can lead to compounds with potent activity against a range of bacterial and fungal pathogens.
Table 3: Antimicrobial Activity of Nicotinic Acid Derivatives (MIC values in µg/mL)
| Compound | Staphylococcus aureus | Staphylococcus epidermidis | Bacillus subtilis | Reference |
| 5 | 7.81 - 15.62 | - | - | [6] |
| 13 | 7.81 | 1.95 | - | [6] |
| 25 | 7.81 | - | 7.81 | [6] |
Note: Compounds 5, 13, and 25 are acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid.
Structure-Activity Relationship (SAR)
The biological activity of nicotinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring and the derivatized functional groups. For anticancer nicotinamide derivatives targeting VEGFR-2, specific substitutions on the amide nitrogen have been shown to be crucial for potent inhibitory activity.[5] In the case of antimicrobial acylhydrazone and 1,3,4-oxadiazoline derivatives, the presence of certain aryl and heterocyclic moieties significantly influences their potency and spectrum of activity.[6]
Experimental Protocols
Synthesis of this compound[4]
-
N-oxidation: To a solution of 2-methyl nicotinate methyl ester (10.0g, 66.2mmol) in dichloromethane (140mL), add m-chloroperbenzoic acid (16.3g, 94.5mmol).
-
Stir the mixture overnight at room temperature.
-
Adjust the pH to 7-8 with a saturated sodium bicarbonate solution.
-
Extract the organic layer with dichloromethane (2 x 50mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the N-oxide intermediate.
-
Chlorination: Add the residue to phosphorus oxychloride (60mL) and reflux with stirring for 4 hours.
-
Remove the excess phosphorus oxychloride under reduced pressure.
-
Carefully pour the residue into ice water and neutralize to a weakly alkaline pH with solid sodium carbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 60mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (ethyl acetate/petroleum ether, 0%-30% gradient) to yield this compound.
In Vitro Cytotoxicity Assay (MTT Assay) for IC₅₀ Determination[7]
-
Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 5-10×10⁴ cells/mL (100 µL/well) and incubate until cells adhere.
-
Drug Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the medium in the wells with the drug-containing medium and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)[8]
-
Plate Preparation: Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.
-
Serial Dilution: Prepare a 2-fold serial dilution of the test compound across the plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
TLR8 Agonist NF-κB Reporter Gene Assay[3]
-
Cell Seeding: Seed HEK293 cells co-expressing human TLR8 and an NF-κB-inducible reporter gene (e.g., SEAP) into a 96-well plate.
-
Agonist Stimulation: Add serial dilutions of the test compound to the wells. Use a known TLR8 agonist (e.g., R848) as a positive control and vehicle as a negative control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Signal Detection: Measure the reporter gene activity (e.g., optical density for SEAP) using a microplate reader. The signal is proportional to NF-κB activation.
Conclusion
This compound and its derivatives represent a promising class of compounds with a broad range of biological activities. The synthetic accessibility of the core scaffold and the ease of diversification make it an attractive starting point for the development of novel therapeutics. The demonstrated potential of its derivatives as immunomodulatory, anticancer, and antimicrobial agents warrants further investigation. The detailed protocols and compiled data in this guide are intended to facilitate future research and development in this exciting area of medicinal chemistry. The structure-activity relationships highlighted herein provide a foundation for the rational design of more potent and selective drug candidates.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Methyl 2-(chloromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Methyl 2-(chloromethyl)nicotinate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct public data for this specific compound, this guide also incorporates information from structurally related compounds, such as methyl nicotinate, to infer potential properties and degradation pathways. All quantitative and qualitative data are summarized in structured tables, and detailed experimental protocols for solubility and stability testing are provided.
Chemical and Physical Properties
This compound is a substituted pyridine derivative. Its structure, containing a reactive chloromethyl group and a methyl ester, dictates its chemical behavior.
| Property | Value/Information |
| IUPAC Name | Methyl 2-(chloromethyl)pyridine-3-carboxylate |
| CAS Number | 177785-14-7 |
| Molecular Formula | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol |
| Appearance | Reported as an orange oil |
| Storage Conditions | Typically stored at 2-8°C under an inert atmosphere. |
Solubility Profile
The solubility of this compound is a critical parameter for its use in synthetic chemistry, particularly for reaction setup and purification processes like crystallization.
Qualitative Solubility Data
Based on its use in synthesis, the following qualitative solubility information can be inferred:
| Solvent | Solvent Class | Reported Solubility |
| Dichloromethane | Chlorinated | Soluble |
| Ethyl Acetate | Ester | Soluble |
| Petroleum Ether | Non-polar | Used as a co-solvent in chromatography, suggesting some solubility. |
| Dimethylformamide (DMF) | Polar Aprotic | Likely soluble, as it is a common solvent for related reactions. |
| Water | Aqueous | Expected to have low solubility but may be prone to hydrolysis. |
| Methanol | Polar Protic | Expected to be soluble. |
| Acetonitrile | Polar Aprotic | Expected to be soluble. |
Experimental Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set at a specific temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial.
-
Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Determine the concentration of this compound in the diluted sample using a validated HPLC-UV method. A calibration curve prepared with standards of known concentrations should be used for quantification.
-
Data Reporting: Calculate the solubility of this compound in the solvent, expressed in mg/mL or mol/L, taking into account the dilution factor.
Stability Profile
Understanding the stability of this compound is crucial for its storage, handling, and use in multi-step syntheses. Forced degradation studies are instrumental in identifying potential degradation products and pathways.
Predicted Degradation Pathway
The primary degradation pathway for this compound in aqueous media is expected to be hydrolysis. This can occur at two sites: the methyl ester and the chloromethyl group. Based on data from the related compound methyl nicotinate, hydrolysis of the ester to form the corresponding carboxylic acid is a likely degradation route. The chloromethyl group is also susceptible to hydrolysis, which would yield a hydroxymethyl derivative.
Caption: Predicted degradation pathways for this compound.
Factors Influencing Stability
Several factors can affect the stability of this compound in solution:
-
pH: The rate of hydrolysis is highly dependent on pH. Both acidic and alkaline conditions can catalyze the degradation of the ester group. Alkaline conditions are generally more detrimental to ester stability.
-
Temperature: Increased temperature will accelerate the rate of degradation reactions.
-
Solvent: The polarity and protic nature of the solvent can influence the rate of degradation. Protic solvents, especially water, can participate in hydrolysis reactions.
-
Light: Photodegradation is a potential degradation pathway for many organic molecules and should be investigated.
Experimental Protocol for Forced Degradation Studies
This protocol provides a framework for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Heat the solution (e.g., at 60°C) and take samples at various time points.
-
Basic Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Keep the solution at room temperature and take samples at various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Add H₂O₂ to the stock solution (e.g., 3% H₂O₂). Keep the solution at room temperature and take samples at various time points.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C or 80°C) and analyze at different time points.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A PDA detector is useful for assessing peak purity, while an MS detector can help in identifying the degradation products.
-
Data Evaluation: Determine the percentage of degradation and identify the major degradation products formed under each stress condition.
Analytical Methodologies
A validated, stability-indicating analytical method is essential for both solubility and stability studies. HPLC is a common and robust technique for this purpose.
Protocol for a Stability-Indicating HPLC Method
Chromatographic Conditions (Example):
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a PDA or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The mobile phase composition should be optimized to achieve good separation between the parent compound and its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: e.g., 30°C.
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Injection Volume: 10-20 µL.
Method Validation (as per ICH Guidelines): The developed method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations
Experimental Workflow for Solubility Determination
Caption: A typical workflow for determining the solubility of a compound.
Logical Relationships in Stability
Caption: Logical relationships between factors influencing compound stability.
Conclusion
While direct quantitative data on the solubility and stability of this compound is not abundant in public literature, this guide provides a framework for its characterization based on its chemical structure, information from related compounds, and standard analytical procedures. The compound is likely soluble in common organic solvents used in synthesis and is expected to be susceptible to hydrolysis, particularly under aqueous and non-neutral pH conditions. For researchers and drug development professionals, it is recommended to experimentally determine the specific solubility and stability profiles in the solvent systems and conditions relevant to their applications. The protocols provided herein offer a robust starting point for these investigations.
Methodological & Application
Application of Methyl 2-(chloromethyl)nicotinate in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(chloromethyl)nicotinate is a versatile pyridine derivative that serves as a key building block in the synthesis of various biologically active molecules. While its isomeric counterpart, 2-chloro-5-chloromethylpyridine, is a well-established precursor for major commercial neonicotinoid insecticides, the direct application of this compound in large-scale agrochemical production is not extensively documented. However, its structural features suggest significant potential for the development of novel insecticides, fungicides, and herbicides. This document provides an overview of its potential applications, detailed synthetic protocols for its preparation and derivatization, and explores the bioactivity of structurally related compounds to guide future research in agrochemical development.
Introduction
Nicotinic acid and its derivatives are a prominent class of compounds in the agrochemical industry, known for their broad spectrum of biological activities.[1] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of their pesticidal properties. This compound, with its reactive chloromethyl group at the 2-position, offers a unique scaffold for the synthesis of a diverse library of compounds. Although not a direct precursor to mainstream neonicotinoids, its potential for bioisosteric replacement and the development of new active ingredients with alternative modes of action makes it a molecule of significant interest for research and development.
Potential Agrochemical Applications
While specific commercial agrochemicals derived directly from this compound are not prominent in the literature, the biological activities of structurally similar compounds provide strong indicators of its potential in the following areas:
-
Insecticides: The nicotinoid scaffold is the basis for the neonicotinoid class of insecticides, which act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death. While major neonicotinoids like Imidacloprid and Acetamiprid utilize a 5-chloromethylpyridine intermediate, the 2-chloromethyl isomer could be explored for the synthesis of novel nAChR modulators with potentially different selectivity or resistance profiles.
-
Fungicides: Derivatives of nicotinamide and nicotinic acid have demonstrated significant antifungal properties. Research has shown that certain nicotinamide derivatives exhibit potent activity against various phytopathogenic fungi by disrupting cell wall integrity.[2] The functional groups of this compound can be readily modified to produce analogs with potential fungicidal activity.
-
Herbicides: Novel N-(arylmethoxy)-2-chloronicotinamides, synthesized from the related 2-chloronicotinic acid, have shown excellent herbicidal activity against various weeds.[3] This suggests that derivatives of this compound could be developed into effective herbicides.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 2-methyl nicotinate methyl ester.[4]
Materials:
-
2-methyl nicotinate methyl ester
-
m-chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Solid sodium carbonate
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
In a suitable reaction flask, dissolve 2-methyl nicotinate methyl ester (1.0 eq) and m-CPBA (1.5 eq) in dichloromethane.
-
Stir the mixture at room temperature overnight.
-
Neutralize the reaction mixture by washing with a saturated sodium bicarbonate solution until the pH is between 7 and 8.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
To the residue, add phosphorus oxychloride and reflux the mixture for 4 hours.
-
Carefully remove the excess phosphorus oxychloride under reduced pressure.
-
Pour the residue into ice water and neutralize to a weakly alkaline pH with solid sodium carbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield this compound.
Data Presentation:
| Starting Material | Reagents | Product | Yield (%) |
| 2-methyl nicotinate methyl ester | m-CPBA, POCl₃ | This compound | ~16%[4] |
Protocol 2: General Procedure for the Synthesis of N-substituted Aminomethyl Nicotinates (Hypothetical)
This protocol provides a general method for the derivatization of this compound with various amines to generate a library of compounds for biological screening.
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline, morpholine, etc.)
-
A suitable solvent (e.g., acetonitrile, DMF)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a reaction flask.
-
Add the amine (1.1 eq) and the base (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted aminomethyl nicotinate.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Quantification of Methyl 2-(chloromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of Methyl 2-(chloromethyl)nicotinate. This compound is a key intermediate in pharmaceutical synthesis, and robust analytical methods are crucial for quality control, process monitoring, and stability testing.[1] The methodologies outlined below are based on established analytical principles for structurally related compounds, including methyl nicotinate and other pyridine derivatives.[2][3] Two primary chromatographic techniques are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Overview of Analytical Approaches
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the nature of potential impurities.
-
High-Performance Liquid Chromatography (HPLC-UV): This is a robust and widely accessible technique suitable for quantifying this compound in bulk materials and simple formulations. It offers excellent precision and accuracy for assay and impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high selectivity and sensitivity, making it ideal for identifying and quantifying volatile impurities and for trace-level analysis. Given the potential for thermal lability, method development should carefully consider injection port temperature and the potential need for derivatization, although the chloromethyl group may allow for direct analysis.
Physicochemical Properties (Predicted)
A fundamental understanding of the physicochemical properties of this compound is essential for analytical method development.
| Property | Predicted Value/Information | Remarks |
| Molecular Formula | C₈H₈ClNO₂ | |
| Molecular Weight | 185.61 g/mol | |
| Boiling Point | Approx. 250-270 °C | Estimated based on related structures. Volatility is suitable for GC analysis. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, acetonitrile, dichloromethane). Sparingly soluble in water. | Solubility in common HPLC and GC solvents is expected to be good. |
| UV Absorption | Expected λmax ~260-270 nm | The pyridine ring is the primary chromophore. |
High-Performance Liquid Chromatography (HPLC-UV) Method
This section details a proposed HPLC-UV method for the quantification of this compound.
Experimental Protocol: HPLC-UV Analysis
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and 0.1% phosphoric acid in water in the specified ratio. Filter and degas prior to use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
Quantification:
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
HPLC Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section outlines a proposed GC-MS method suitable for the analysis of this compound, particularly for impurity profiling and trace analysis.
Experimental Protocol: GC-MS Analysis
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 40-300 |
| MS Detection Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantification |
Reagent and Sample Preparation:
-
Solvent: Use a high-purity solvent such as dichloromethane or ethyl acetate.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the stock solution with the solvent.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the solvent to achieve a concentration within the calibration range.
Quantification:
For quantitative analysis using SIM mode, select characteristic ions of this compound. Construct a calibration curve by plotting the peak area of the primary ion against the concentration of the standards. Determine the sample concentration from this curve.
GC-MS Workflow Diagram
Caption: General workflow for the GC-MS analysis of this compound.
Summary of Proposed Methods
The following table provides a comparative summary of the two proposed analytical methods for the quantification of this compound.
| Feature | HPLC-UV Method | GC-MS Method |
| Principle | Liquid chromatography with UV detection | Gas chromatography with mass spectrometric detection |
| Primary Use Case | Assay, purity of bulk drug, routine QC | Trace analysis, impurity identification, confirmation |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) |
| Selectivity | Good | Excellent |
| Sample Throughput | High | Moderate |
| Instrumentation | Widely available | Requires GC-MS system |
| Key Advantage | Robust, simple, and reliable for high-concentration samples. | High sensitivity and specificity, provides structural information. |
Method Validation Considerations
For implementation in a regulated environment, any chosen method must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
References
Application Notes and Protocols: The Role of Methyl 2-(chloromethyl)nicotinate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(chloromethyl)nicotinate is a versatile bifunctional molecule that serves as a key building block in medicinal chemistry. Its structure, incorporating a reactive chloromethyl group and a methyl ester on a pyridine scaffold, makes it an attractive starting material for the synthesis of a diverse range of biologically active compounds. The pyridine core is a privileged structure in drug discovery, and the chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on Toll-like receptor (TLR) agonists and anticancer agents.
I. Synthesis of this compound
The starting material, this compound, can be synthesized from commercially available 2-methylnicotinate methyl ester. The process involves an N-oxidation followed by chlorination.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
2-methylnicotinate methyl ester
-
m-chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Solid sodium carbonate
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
N-Oxidation:
-
In a 250 mL round-bottom flask, dissolve 2-methylnicotinate methyl ester (10.0 g, 66.2 mmol) and m-chloroperbenzoic acid (16.3 g, 94.5 mmol) in dichloromethane (140 mL).
-
Stir the mixture at room temperature overnight.
-
Adjust the pH of the mixture to 7-8 with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude N-oxide.
-
-
Chlorination:
-
To the crude N-oxide, add phosphorus oxychloride (60 mL) and reflux the mixture with stirring for 4 hours.
-
Remove the excess phosphorus oxychloride under reduced pressure.
-
Carefully pour the residue into ice water and neutralize to a weakly alkaline pH with solid sodium carbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 60 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography using a gradient of ethyl acetate in petroleum ether (0-30%).
-
The final product, this compound, is obtained as an orange oil.
-
Synthesis Data
| Parameter | Value | Reference |
| Starting Material | 2-methylnicotinate methyl ester | [1] |
| Product | This compound | [1] |
| Yield | 16% | [1] |
| Appearance | Orange oil | [1] |
II. Application in the Synthesis of Toll-Like Receptor (TLR) Agonists
This compound is a valuable precursor for the synthesis of immunomodulatory compounds, including agonists of Toll-like receptors (TLRs). TLRs are key components of the innate immune system, and their activation can trigger potent anti-viral and anti-tumor responses. The following is a representative protocol for the synthesis of a hypothetical TLR7 agonist.
Illustrative Experimental Protocol: Synthesis of a Hypothetical Imidazoquinoline-like TLR7 Agonist
This protocol describes the alkylation of an amino-substituted imidazoquinoline core with this compound.
Materials:
-
This compound
-
4-amino-1-isobutyl-1H-imidazo[4,5-c]quinoline
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Alkylation:
-
In a round-bottom flask, dissolve 4-amino-1-isobutyl-1H-imidazo[4,5-c]quinoline (1.0 eq) in DMF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add a solution of this compound (1.2 eq) in DMF dropwise to the mixture.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography to yield the desired TLR7 agonist.
-
Experimental Workflow: Synthesis of a Hypothetical TLR7 Agonist
Caption: Synthetic workflow for a hypothetical TLR7 agonist.
Biological Evaluation of TLR7 Agonist Activity
The activity of the synthesized compound as a TLR7 agonist can be evaluated by measuring the induction of downstream signaling pathways and the production of pro-inflammatory cytokines in appropriate cell lines (e.g., HEK-Blue™ TLR7 cells) or primary immune cells (e.g., human peripheral blood mononuclear cells - PBMCs).
Protocol: Cytokine mRNA Quantification by Real-Time PCR
-
Cell Culture and Stimulation:
-
Culture PBMCs in appropriate media.
-
Stimulate the cells with various concentrations of the synthesized compound for a defined period (e.g., 6-24 hours). Include a positive control (e.g., R848) and a vehicle control (e.g., DMSO).
-
-
RNA Isolation:
-
Isolate total RNA from the stimulated cells using a commercial RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
-
Real-Time Quantitative PCR (RT-qPCR):
-
Perform RT-qPCR using specific primers for target cytokines (e.g., TNF-α, IL-6, IFN-α) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data to determine the fold change in cytokine gene expression in response to the compound treatment.
-
TLR7 Signaling Pathway
Activation of TLR7 in the endosome initiates a signaling cascade that leads to the production of type I interferons and pro-inflammatory cytokines.
Caption: Simplified TLR7 signaling pathway.
III. Application in the Synthesis of Anticancer Agents
The chloromethyl group of this compound can act as an alkylating agent, targeting nucleophilic residues in biological macromolecules. This property can be exploited to design and synthesize novel anticancer agents.
Illustrative Experimental Protocol: Synthesis of a Hypothetical Anticancer Agent
This protocol describes a nucleophilic substitution reaction with a thiol-containing molecule, a common strategy in the design of enzyme inhibitors.
Materials:
-
This compound
-
N-acetyl-L-cysteine
-
Acetonitrile
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve N-acetyl-L-cysteine (1.0 eq) and potassium carbonate (2.0 eq) in a mixture of acetonitrile and water.
-
Add a solution of this compound (1.1 eq) in acetonitrile dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Extraction:
-
Remove the acetonitrile under reduced pressure.
-
Acidify the aqueous residue with 1M HCl to pH 3-4.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired compound.
-
Experimental Workflow: Synthesis of a Hypothetical Anticancer Agent
Caption: Workflow for a hypothetical anticancer agent.
Biological Evaluation of Anticancer Activity
The cytotoxic effects of the synthesized compound can be determined using various in vitro assays, such as the MTT assay, on a panel of human cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the synthesized compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Quantitative Data on Biological Activity of Related Nicotinate Derivatives
The following table summarizes the reported biological activities of some nicotinate derivatives. It is important to note that these are not direct derivatives of this compound from a provided synthesis, but they illustrate the potential of this class of compounds.
| Compound Class | Target/Assay | Activity | Reference |
| Chloromethyl nicotinate derivatives | Hepatocellular carcinoma (HepG2) cells | IC₅₀: 4.26 - 15.7 µM | [2] |
| Chloromethyl nicotinate derivatives | Breast cancer (MCF-7) cells | IC₅₀: 4.26 - 15.7 µM | [2] |
| Chloromethyl nicotinate derivatives | Cervical cancer (HeLa) cells | IC₅₀: 4.26 - 15.7 µM | [2] |
| Methyl 6-chloro-2-(chloromethyl)nicotinate | Staphylococcus aureus | MIC: 31 µg/mL | [2] |
| Methyl 6-chloro-2-(chloromethyl)nicotinate | Escherichia coli | MIC: 18 µg/mL | [2] |
Conclusion
This compound is a readily accessible and highly useful intermediate in medicinal chemistry. Its dual functionality allows for the synthesis of a wide array of compounds with potential therapeutic applications. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel TLR agonists, anticancer agents, and other biologically active molecules derived from this versatile building block. Further investigation into the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
Application Notes and Protocols for High-Throughput Screening of Methyl 2-(chloromethyl)nicotinate Derivatives as Toll-Like Receptor Agonists
Disclaimer: Direct high-throughput screening (HTS) assays involving Methyl 2-(chloromethyl)nicotinate are not extensively documented in publicly available literature. This compound is primarily utilized as a chemical intermediate for the synthesis of more complex molecules.[1] Notably, it serves as a precursor for phenanthroimidazole derivatives that have shown potential as Toll-Like Receptor (TLR) modulators.[1]
These application notes, therefore, describe a hypothetical high-throughput screening campaign designed to identify and characterize novel TLR7 and TLR8 agonists synthesized from a chemical library derived from this compound. The protocols and data presented are representative of standard industry practices for such a screening effort.
Introduction: Targeting Toll-Like Receptors 7 and 8
Toll-Like Receptors (TLRs) are key components of the innate immune system. TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA viruses, triggering downstream signaling pathways that lead to the production of pro-inflammatory cytokines and type I interferons. Agonists of TLR7 and TLR8 are of significant therapeutic interest for their potential as vaccine adjuvants and as immunomodulatory agents for the treatment of cancer and infectious diseases. This document outlines a robust HTS workflow for the discovery of novel TLR7/8 agonists derived from a this compound-based chemical library.
Assay Principle
The primary HTS assay is a cell-based reporter assay. HEK293 cells, which do not endogenously express TLR7 or TLR8, are stably transfected with the human TLR7 or TLR8 gene, along with a reporter construct. The reporter construct contains a secreted embryonic alkaline phosphatase (SEAP) or luciferase gene under the control of a promoter, such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which is activated by TLR signaling.
When a TLR7/8 agonist binds to the receptor, it initiates a signaling cascade that leads to the activation of the NF-κB transcription factor. Activated NF-κB then drives the expression of the reporter gene. The amount of SEAP or luciferase produced is proportional to the level of TLR activation and can be quantified using a simple, automatable luminescent or colorimetric readout.
Experimental Protocols
Primary High-Throughput Screening: TLR7/8 SEAP Reporter Assay
Objective: To identify initial "hit" compounds that activate the TLR7 or TLR8 signaling pathway from a large chemical library.
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen)
-
Test Compounds (10 mM stock in DMSO, derived from this compound)
-
Positive Control: R848 (Resiquimod) for dual TLR7/8 agonism, or specific agonists if available.
-
Negative Control: DMSO
-
HEK-Blue™ Detection Medium (InvivoGen)
-
Assay Plates: 384-well, sterile, clear-bottom, white-walled plates
-
Automated liquid handling systems and plate readers
Protocol:
-
Cell Plating: On the day of the assay, dispense 20 µL of HEK-Blue™ hTLR7 or hTLR8 cell suspension (at a concentration of 2.5 x 10⁵ cells/mL) into each well of a 384-well plate.
-
Compound Addition:
-
Using an automated liquid handler, add 200 nL of test compounds to the appropriate wells to achieve a final screening concentration of 10 µM.
-
Add 200 nL of R848 to positive control wells (final concentration 1 µM).
-
Add 200 nL of DMSO to negative control wells (final concentration 0.1% DMSO).
-
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Signal Detection:
-
Add 20 µL of HEK-Blue™ Detection medium to each well.
-
Incubate for an additional 1-3 hours at 37°C.
-
Measure the optical density (OD) at 620-650 nm using a microplate reader.
-
Confirmatory and Dose-Response Assay
Objective: To confirm the activity of primary hits and determine their potency (EC₅₀).
Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO.
-
Assay Execution: Follow the same procedure as the primary screen, but add the serially diluted compounds to the assay plates.
-
Data Analysis: Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Data Presentation and Analysis
Assay Quality Control
The robustness of the HTS assay is monitored using the Z'-factor, which is calculated for each plate.
Z'-factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
SD_pos: Standard deviation of the positive control.
-
SD_neg: Standard deviation of the negative control.
-
Mean_pos: Mean signal of the positive control.
-
Mean_neg: Mean signal of the negative control.
| Parameter | Value | Interpretation |
| Z'-factor | > 0.5 | Excellent assay quality, suitable for HTS |
| Signal-to-Background | > 10 | Robust signal window |
| CV of Controls | < 15% | Low variability |
Table 1: Representative HTS Assay Performance Metrics.
Hit Characterization
Compounds showing activity above a predefined threshold (e.g., >3 standard deviations above the mean of the negative controls) are selected for dose-response analysis.
| Compound ID | TLR7 EC₅₀ (µM) | TLR8 EC₅₀ (µM) | Max Response (% of R848) |
| Hit-001 | 0.85 | > 20 | 95% |
| Hit-002 | 5.2 | 1.5 | 88% |
| Hit-003 | 0.21 | 0.15 | 110% |
| R848 (Control) | 0.30 | 0.25 | 100% |
Table 2: Hypothetical Dose-Response Data for Confirmed Hits.
Visualizations
References
Application Notes and Protocols: Methyl 2-(chloromethyl)nicotinate in the Development of Novel Functional Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of Methyl 2-(chloromethyl)nicotinate as a key intermediate in the development of novel functional organic molecules. The protocols and data presented are intended to facilitate its use in research and development, particularly in the fields of medicinal chemistry and agrochemical synthesis.
Overview of Applications
This compound is a versatile bifunctional molecule, incorporating both a methyl ester and a reactive chloromethyl group on a pyridine scaffold. This unique structure makes it a valuable building block for the synthesis of a wide range of more complex molecules.[1] Its primary applications lie in its role as a pharmaceutical and agrochemical intermediate.[2][3]
In Pharmaceutical Development:
-
Synthesis of Toll-Like Receptor (TLR) Agonists: It is a key precursor for phenanthroimidazole derivatives, which have shown potential as TLR agonists for the treatment of various immune-related diseases, including cancer and autoimmune disorders.[2]
-
Development of Novel Antibiotics: The chloromethyl group can act as an alkylating agent, targeting nucleophilic sites in biomolecules, which is a mechanism explored in the development of new antibiotics.[2]
-
Probes for In-Cell RNA Structure Visualization: It is used as an intermediate in the synthesis of NAI 1, a compound employed to visualize the secondary structures of RNA within living cells.[4]
-
Intermediate for Drugs Targeting Neurological Disorders: The nicotinic acid scaffold is a common motif in drugs targeting the central nervous system.[3]
In Agrochemical Development:
-
Synthesis of Herbicides and Insecticides: The reactivity of the chloromethyl group allows for its incorporation into larger molecules with desired biocidal activities.[3]
In Material Science:
While its use in developing advanced materials like polymers and coatings has been suggested, specific examples in publicly available literature are limited.[5] The primary focus of its application remains in the synthesis of functional organic molecules.
Synthesis of this compound
The following protocol describes the synthesis of this compound from 2-methylnicotinate methyl ester.
Experimental Protocol
A detailed, two-step protocol for the laboratory-scale synthesis is provided below.[1][2]
Step 1: N-Oxidation of 2-methylnicotinate methyl ester
-
To a 250 mL single-neck reaction flask, add 2-methylnicotinate methyl ester (10.0 g, 66.2 mmol), m-chloroperbenzoic acid (m-CPBA) (16.3 g, 94.5 mmol), and dichloromethane (140 mL).
-
Stir the mixture at room temperature overnight.
-
Adjust the pH of the reaction mixture to 7-8 using a saturated sodium bicarbonate solution.
-
Extract the organic layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the N-oxide intermediate.
Step 2: Chlorination of the N-oxide intermediate
-
Add the residue from Step 1 to phosphorus oxychloride (60 mL).
-
Reflux the mixture with stirring for 4 hours.
-
Remove the excess phosphorus oxychloride under reduced pressure.
-
Carefully pour the residue into ice water and neutralize to a weakly alkaline pH with solid sodium carbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 60 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (ethyl acetate/petroleum ether gradient from 0% to 30%) to yield this compound.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Starting Material | 2-methylnicotinate methyl ester | [2] |
| Reagents | m-CPBA, Dichloromethane, Phosphorus oxychloride | [2] |
| Molar Ratio (Substrate:m-CPBA) | 1 : 1.43 | [2] |
| Reaction Time (Step 1) | Overnight | [2] |
| Reaction Time (Step 2) | 4 hours | [2] |
| Product Appearance | Orange oil | [2] |
| Yield | 16% | [2] |
Synthetic Workflow
Application in the Synthesis of a Pharmaceutical Intermediate
This compound serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. The following protocol outlines its use in the first step towards the synthesis of a precursor for phenanthroimidazole-based TLR agonists.
Experimental Protocol: Alkylation with Phthalimide
This protocol describes the nucleophilic substitution reaction between this compound and potassium phthalimide.[1]
-
In a suitable reaction flask, dissolve this compound in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add potassium phthalimide to the solution.
-
Heat the reaction mixture to facilitate the SN2 reaction.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude N-alkylated phthalimide product.
-
The resulting product can be further purified and used in subsequent synthetic steps, such as hydrazinolysis to deprotect the amine.
Logical Relationship of Synthesis
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
References
Application Notes and Protocols: The Role of Methyl 2-(chloromethyl)nicotinate in Synthetic Pathways for Drug Development
Introduction
Methyl 2-(chloromethyl)nicotinate is a key chemical intermediate in the synthesis of various biologically active molecules. While direct enzymatic reactions utilizing this compound are not extensively documented in the reviewed literature, its importance lies in its role as a precursor in multi-step synthetic pathways that yield valuable compounds for pharmaceutical research and development. These application notes provide an overview of its synthesis and subsequent chemical transformations to produce molecules with therapeutic potential, such as Methyl 2-(aminomethyl)nicotinate, a building block for novel drug candidates. The protocols detailed below are based on established chemical synthesis routes.
Synthesis of this compound
This compound is typically synthesized from 2-methylnicotinate methyl ester through a chlorination reaction. This process is a crucial first step in creating a more reactive intermediate for further modifications.
Experimental Protocol: Chlorination of 2-Methylnicotinate Methyl Ester
This protocol describes the chlorination of 2-methylnicotinate methyl ester to produce this compound.[1][2]
Materials:
-
2-methylnicotinate methyl ester
-
m-chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (CH2Cl2)
-
Phosphorus oxychloride (POCl3)
-
Saturated sodium bicarbonate solution
-
Saturated brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Petroleum ether
-
Solid sodium carbonate
-
Ice water
Procedure:
-
In a 250 mL single-neck reaction flask, add 2-methylnicotinate methyl ester (10.0g, 66.2 mmol), m-chloroperbenzoic acid (16.3g, 94.5 mmol), and dichloromethane (140 mL).
-
Stir the mixture overnight at room temperature.
-
Adjust the pH to 7-8 with a saturated sodium bicarbonate solution.
-
Extract the organic layer with dichloromethane (50 mL x 2).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Add phosphorus oxychloride (60 mL) to the residue and reflux with stirring for 4 hours.
-
Remove the excess phosphorus oxychloride under reduced pressure.
-
Carefully pour the residue into ice water and neutralize to a weakly alkaline pH with solid sodium carbonate.
-
Extract the aqueous layer with ethyl acetate (60 mL x 3).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography using a gradient of 0% to 30% ethyl acetate in petroleum ether to yield this compound as an orange oil.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-methylnicotinate methyl ester (10.0g) | [2] |
| Product | This compound (1.94g) | [2] |
| Yield | 16% | [2] |
Application in the Synthesis of Methyl 2-(aminomethyl)nicotinate
A primary application of this compound is its use as an intermediate in the synthesis of Methyl 2-(aminomethyl)nicotinate.[1] This conversion is often achieved through methods like the Gabriel synthesis, which allows for the transformation of a primary alkyl halide to a primary amine.[1] Methyl 2-(aminomethyl)nicotinate is a valuable bifunctional molecule used in the development of novel drug candidates.[1]
Synthetic Workflow for the Production of Methyl 2-(aminomethyl)nicotinate
The following diagram illustrates the two-step synthetic pathway from 2-methylnicotinate methyl ester to Methyl 2-(aminomethyl)nicotinate, with this compound as the key intermediate.
Caption: Synthetic workflow for producing Methyl 2-(aminomethyl)nicotinate.
Experimental Protocol: Gabriel Synthesis of Methyl 2-(aminomethyl)nicotinate
This protocol details the conversion of this compound to Methyl 2-(aminomethyl)nicotinate.[1]
Materials:
-
This compound
-
Potassium phthalimide
-
Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol or Methanol
-
Celite
Procedure:
-
Alkylation:
-
Dissolve this compound in a polar aprotic solvent such as DMF in a suitable flask.
-
Add potassium phthalimide to the solution.
-
Heat the mixture to facilitate the SN2 reaction, monitoring the progress by thin-layer chromatography (TLC).
-
-
Hydrazinolysis:
-
Once the alkylation is complete, remove the solvent under reduced pressure.
-
Dissolve the resulting N-alkylated phthalimide in ethanol or methanol.
-
Add hydrazine hydrate to the solution and reflux the mixture.
-
-
Work-up and Purification:
-
Carefully remove the catalyst by filtration through a pad of celite.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or by forming and recrystallizing a salt, such as the hydrochloride salt.
-
Broader Applications in Drug Development
This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it is used to prepare phenanthroimidazole derivatives, which act as regulators of Toll-like receptors (TLRs).[2] These derivatives have potential applications in treating immune-related diseases, including cancer, autoimmune diseases, and infections.[2]
Logical Relationship in Drug Discovery
The following diagram illustrates the role of this compound as a foundational intermediate in the path toward developing therapeutic agents.
Caption: Role of this compound in drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(chloromethyl)nicotinate
Welcome to the technical support center for the synthesis of Methyl 2-(chloromethyl)nicotinate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section provides answers to common questions and solutions to problems you may encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low, around 15-20%. How can I improve it?
A low yield is a frequently observed issue with the chlorination of methyl 2-methylnicotinate using m-chloroperbenzoic acid (m-CPBA) and phosphorus oxychloride (POCl₃).[1][2] Here are several factors to consider:
-
Reaction Time and Temperature: The initial reaction with m-CPBA is typically carried out overnight at room temperature, followed by a 4-hour reflux with POCl₃.[2] Ensure these reaction times are strictly followed. Incomplete reaction can be a major cause of low yield. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Reagent Quality: The purity of your starting materials, especially m-CPBA, is crucial. Older m-CPBA can have a lower active oxygen content, leading to incomplete N-oxide formation, which is a key intermediate step.
-
Moisture Control: This reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can react with POCl₃ and reduce its effectiveness.
-
Alternative Synthesis Route: If optimizing the current protocol does not significantly improve the yield, consider an alternative synthetic strategy. A potentially higher-yielding route is the reduction of a nitrile precursor, Methyl 2-cyanonicotinate, via catalytic hydrogenation.[1]
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
While specific side products for this reaction are not extensively documented in the literature, based on the reaction mechanism, potential byproducts could include:
-
Unreacted Starting Material: Methyl 2-methylnicotinate may be present if the reaction is incomplete.
-
Methyl 2-(dichloromethyl)nicotinate: Over-chlorination of the methyl group can lead to the formation of the dichlorinated byproduct.
-
Ring-chlorinated products: Although less likely due to the reaction conditions, chlorination at other positions on the pyridine ring is a possibility.
-
Hydrolyzed Products: During workup, the ester or the chloromethyl group might undergo hydrolysis.
Q3: I'm having difficulty purifying the product by column chromatography. What can I do?
The crude product is often an orange oil, and purification can be challenging.[1][2] Here are some tips for successful column chromatography:
-
Proper Solvent System Selection: Use TLC to determine the optimal solvent system before running the column. A common system is a gradient of ethyl acetate in petroleum ether (or hexanes).[1][2] Aim for an Rf value of 0.2-0.3 for the desired product on your TLC plate for good separation.
-
Careful Column Packing: Ensure your silica gel column is packed uniformly to avoid channeling, which leads to poor separation.
-
Sample Loading: Dissolve your crude product in a minimal amount of the initial, low-polarity eluent before loading it onto the column. Using a highly polar solvent to dissolve the sample can lead to broad bands and poor separation.
-
Alternative Purification Methods: If column chromatography is not effective, consider other purification techniques such as vacuum distillation, although this may require careful temperature control to prevent decomposition.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound via the chlorination of methyl 2-methylnicotinate.
| Parameter | Value | Reference |
| Starting Material | Methyl 2-methylnicotinate | [1][2] |
| Reagents | m-CPBA, POCl₃ | [1][2] |
| Solvent | Dichloromethane | [2] |
| Reaction Time | Overnight (m-CPBA), 4 hours (POCl₃) | [2] |
| Yield | 16% | [2] |
| Appearance | Orange oil | [1][2] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Synthesis of this compound from Methyl 2-methylnicotinate [1][2]
Materials:
-
Methyl 2-methylnicotinate (10.0 g, 66.2 mmol)
-
m-Chloroperbenzoic acid (m-CPBA) (16.3 g, 94.5 mmol)
-
Dichloromethane (140 mL)
-
Saturated sodium bicarbonate solution
-
Phosphorus oxychloride (POCl₃) (60 mL)
-
Ice water
-
Solid sodium carbonate
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a 250 mL single-neck reaction flask, add methyl 2-methylnicotinate (10.0 g, 66.2 mmol), m-chloroperbenzoic acid (16.3 g, 94.5 mmol), and dichloromethane (140 mL).
-
Stir the mixture overnight at room temperature.
-
Adjust the pH of the reaction mixture to 7-8 with a saturated sodium bicarbonate solution.
-
Extract the organic layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Add phosphorus oxychloride (60 mL) to the residue and reflux with stirring for 4 hours.
-
Remove the excess phosphorus oxychloride under reduced pressure.
-
Carefully pour the residue into ice water and neutralize to a weakly alkaline pH with solid sodium carbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 60 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography using a gradient of 0% to 30% ethyl acetate in petroleum ether to yield this compound as an orange oil (1.94 g, 16% yield).[2]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship in troubleshooting low yield.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low yield in the synthesis.
References
purification techniques for Methyl 2-(chloromethyl)nicotinate and its byproducts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of Methyl 2-(chloromethyl)nicotinate and its byproducts. Below you will find troubleshooting guides for common issues encountered during purification, answers to frequently asked questions, detailed experimental protocols, and key data to support your experimental work.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the purification of this compound.
Issue 1: Low Yield of Purified Product
Possible Causes and Solutions:
-
Incomplete Reaction: The chlorination of the starting material, methyl 2-methylnicotinate, may not have gone to completion.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Ensure the disappearance of the starting material spot before proceeding with the work-up.
-
-
Losses During Extraction: The product may not be fully extracted from the aqueous layer during the work-up.
-
Solution: Perform multiple extractions (at least 3x) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure maximum recovery of the product.[1]
-
-
Product Hydrolysis: The ester group of this compound can be sensitive to hydrolysis, especially under strongly acidic or basic conditions during the work-up.
-
Solution: Maintain a neutral to weakly alkaline pH (pH 7-8) when neutralizing the reaction mixture with sodium carbonate or bicarbonate.[1] Perform this step at a low temperature (e.g., in an ice bath) to minimize the risk of hydrolysis.
-
-
Improper Column Chromatography Technique: Issues such as co-elution with impurities or loss of product on the column can lead to low yields.
-
Solution: Optimize the solvent system for column chromatography using TLC beforehand to ensure good separation between the product and impurities. A target Rf value for the product should be between 0.2 and 0.4 for optimal separation.
-
Issue 2: Presence of Impurities in the Final Product
Common Impurities and Their Removal:
-
Unreacted Starting Material (Methyl 2-methylnicotinate): This is a common impurity if the chlorination reaction is incomplete.
-
Identification: The starting material is less polar than the product and will have a higher Rf value on a normal-phase TLC plate.
-
Solution: Careful flash column chromatography with a gradient of ethyl acetate in petroleum ether (or hexanes) can effectively separate the less polar starting material from the product.[1]
-
-
Nicotinic Acid (Hydrolysis Byproduct): This can form if the ester is hydrolyzed during the work-up.
-
Identification: Nicotinic acid is a highly polar compound and will have a very low Rf value on TLC, often remaining at the baseline.
-
Solution: A mild basic wash (e.g., with a saturated sodium bicarbonate solution) during the aqueous work-up can help remove this acidic impurity.[2] If it persists, it can be easily separated by column chromatography due to its high polarity.
-
-
Over-chlorinated Byproducts (e.g., Methyl 2-(dichloromethyl)nicotinate): These can form if the reaction conditions are too harsh or the reaction time is too long.
-
Identification: These byproducts are typically less polar than the desired monochlorinated product and will have a higher Rf value.
-
Solution: Careful fractionation during column chromatography is necessary to separate these closely related impurities. A shallow elution gradient can improve resolution.
-
Logical Workflow for Troubleshooting Purification Issues
Caption: A troubleshooting decision tree for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most commonly reported method for the purification of this compound is flash column chromatography on silica gel.[1]
Q2: What solvent system is recommended for the column chromatography of this compound?
A2: A gradient elution with ethyl acetate in petroleum ether (or hexanes) is typically used. A common gradient starts from 0% ethyl acetate and gradually increases to 30%.[1] The optimal gradient should be determined by preliminary TLC analysis.
Q3: My purified this compound is an orange oil. Is this normal?
A3: Yes, the purified product is often described as an orange oil.[1]
Q4: Can I purify this compound by recrystallization?
A4: this compound is typically an oil at room temperature, making recrystallization of the free base challenging. However, it may be possible to purify it by forming a salt, such as the hydrochloride salt, which is often a solid and can be recrystallized.[3][4]
Q5: How can I monitor the purity of my fractions during column chromatography?
A5: Thin Layer Chromatography (TLC) is an effective way to monitor the purity of the fractions collected from the column. Spot a small amount of each fraction on a TLC plate and elute with the same solvent system used for the column. Combine the fractions that contain the pure product.
Data Presentation
Table 1: Solvent Systems for Column Chromatography of this compound and Related Compounds
| Compound | Stationary Phase | Mobile Phase (v/v) | Reported Rf | Reference |
| This compound | Silica Gel | Ethyl Acetate / Petroleum Ether (Gradient 0-30%) | Not specified, but product elutes within this gradient. | [1] |
| Methyl 2-methylnicotinate (Starting Material) | Silica Gel | Ethyl Acetate / Hexane | Higher Rf than the product. | Inferred |
| Nicotinic Acid (Hydrolysis Byproduct) | Silica Gel | Ethyl Acetate / Hexane | Very low Rf (close to baseline). | Inferred |
Table 2: Typical Yield and Purity Data
| Parameter | Value | Reference |
| Yield | 16% | [1] |
| Appearance | Orange oil | [1] |
| Purity | >97% (typical for commercial samples) | [4] |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol describes the purification of crude this compound obtained from the chlorination of methyl 2-methylnicotinate.
1. Preparation of the Crude Sample:
-
After the reaction work-up, the crude product is typically obtained as a residue after removing the extraction solvent (e.g., ethyl acetate or dichloromethane) under reduced pressure.[1]
2. Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., ethyl acetate/petroleum ether mixtures from 5:95 to 30:70) to find the optimal mobile phase that provides good separation between the product and impurities.
3. Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase determined by TLC.
-
Pour the slurry into a glass chromatography column and allow the silica gel to settle, ensuring a uniform and crack-free packed bed.
-
Drain the excess solvent until the solvent level is just above the silica gel surface.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
5. Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with the low-polarity system and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions in separate test tubes or flasks.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
6. Fraction Pooling and Solvent Evaporation:
-
Based on the TLC analysis of the fractions, identify and combine the fractions containing the pure product.
-
Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound as an orange oil.[1]
Overall Purification Workflow
Caption: A general workflow for the purification of this compound.
References
troubleshooting common side reactions in Methyl 2-(chloromethyl)nicotinate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(chloromethyl)nicotinate. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields in this synthesis can be attributed to several factors:
-
Incomplete N-oxide formation: The initial step is the oxidation of the pyridine nitrogen to an N-oxide using m-CPBA. If this reaction is incomplete, the subsequent chlorination of the methyl group will not proceed efficiently. Ensure the m-CPBA is fresh and the reaction is allowed to proceed for a sufficient duration.
-
Suboptimal temperature control: The reaction with phosphorus oxychloride (POCl₃) can be exothermic. Poor temperature management may lead to the formation of degradation products.
-
Moisture contamination: Phosphorus oxychloride reacts violently with water.[1][2] Any moisture in the reaction setup can consume the reagent and introduce unwanted byproducts. Ensure all glassware is thoroughly dried and inert atmosphere conditions are maintained.
-
Issues during work-up and purification: The product, this compound, can be sensitive to hydrolysis.[3] Prolonged exposure to aqueous conditions during extraction or chromatography on wet silica gel can lead to the formation of the corresponding alcohol. Additionally, the product is reported as an oil, which can make complete isolation challenging.[4]
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The presence of multiple spots on a TLC plate suggests the formation of side products. Common impurities in this synthesis include:
-
Unreacted Starting Material (Methyl 2-methylnicotinate): This is often due to incomplete N-oxidation or insufficient chlorinating agent.
-
Methyl 2-methylnicotinate N-oxide: If the reaction with POCl₃ is incomplete, the intermediate N-oxide may remain in the reaction mixture.
-
Over-chlorinated Products: Dichloromethyl and trichloromethyl derivatives can form if the reaction with POCl₃ is too vigorous or prolonged.
-
Ring-chlorinated Products: While the primary reaction is chlorination of the methyl group, chlorination on the pyridine ring is a possible side reaction, especially at elevated temperatures.
-
Hydrolysis Product (Methyl 2-(hydroxymethyl)nicotinate): This can form during aqueous work-up if the product is exposed to water for an extended period.
Q3: The reaction mixture turned dark brown or black. Is this normal, and what could be the cause?
A3: While the final product is described as an orange oil, a significant darkening of the reaction mixture to brown or black often indicates decomposition or polymerization.[4] This can be caused by:
-
Excessive heat: Overheating during the reflux with POCl₃ can lead to the decomposition of the starting material, intermediate, or product.
-
Presence of impurities: Impurities in the starting material or reagents can sometimes catalyze side reactions that lead to colored byproducts.
-
Reaction with residual m-chlorobenzoic acid: If the m-chlorobenzoic acid from the first step is not adequately removed, it may react under the harsh conditions of the second step.
To mitigate this, ensure precise temperature control, use pure reagents, and follow the recommended work-up procedures carefully.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound should be confirmed using standard analytical techniques.[3] These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are ideal for assessing the purity of the compound and quantifying any impurities.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Methyl 2-methylnicotinate | [4][5] |
| Reagents | 1. m-chloroperbenzoic acid (m-CPBA)2. Phosphorus oxychloride (POCl₃) | [4][5] |
| Solvent | Dichloromethane, Ethyl acetate, Petroleum ether | [4][5] |
| Reaction Temperature | Room temperature for N-oxidation, Reflux for chlorination | [4] |
| Reaction Time | Overnight for N-oxidation, 4 hours for chlorination | [4] |
| Yield | 16% | [4] |
| Appearance | Orange oil | [4] |
| Purification Method | Flash column chromatography | [4][5] |
Experimental Protocols
Synthesis of this compound [4][5]
-
N-Oxidation:
-
In a 250 mL single-neck reaction flask, dissolve methyl 2-methylnicotinate (10.0 g, 66.2 mmol) and m-chloroperbenzoic acid (16.3 g, 94.5 mmol) in dichloromethane (140 mL).
-
Stir the mixture overnight at room temperature.
-
Adjust the pH to 7-8 with a saturated sodium bicarbonate solution.
-
Extract the organic layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
-
Chlorination:
-
To the residue from the previous step, add phosphorus oxychloride (60 mL).
-
Reflux the mixture with stirring for 4 hours.
-
Remove the excess phosphorus oxychloride under reduced pressure.
-
Carefully pour the residue into ice water and neutralize to a weakly alkaline pH with solid sodium carbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 60 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography using a gradient of ethyl acetate in petroleum ether (0% to 30%) to yield this compound as an orange oil.
-
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Common side reactions in the synthesis.
References
optimization of reaction conditions for Methyl 2-(chloromethyl)nicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-(chloromethyl)nicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is typically synthesized from 2-methyl nicotinate methyl ester. The process involves a chlorination reaction that targets the methyl group at the 2-position of the pyridine ring. A common method employs meta-chloroperbenzoic acid (m-CPBA) followed by treatment with phosphorus oxychloride (POCl₃)[1].
Q2: What is the reported yield for this synthesis, and can it be improved?
A2: Published protocols report a yield of approximately 16% for the synthesis of this compound[1]. This relatively low yield suggests that there is significant room for optimization of the reaction conditions.
Q3: What are the key reagents used in this synthesis?
A3: The key reagents are 2-methyl nicotinate methyl ester (the starting material), m-chloroperbenzoic acid (m-CPBA) as an oxidizing agent, and phosphorus oxychloride (POCl₃) as the chlorinating agent. Dichloromethane is commonly used as the solvent[1].
Q4: What is the appearance of the final product?
A4: this compound is typically obtained as an orange oil after purification by flash column chromatography[1].
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time and/or temperature during the POCl₃ step. Monitor reaction progress using Thin Layer Chromatography (TLC).- Ensure anhydrous conditions, as moisture can decompose the reagents. |
| Decomposition of the product during workup. | - After the reaction, remove excess POCl₃ under reduced pressure before quenching with ice water.- Neutralize the reaction mixture carefully with a weak base (e.g., solid sodium carbonate) to a weakly alkaline pH to avoid hydrolysis of the ester and the chloromethyl group[1]. | |
| Formation of unreactive hydrochloride salt of the starting material. | The pyridine nitrogen can be protonated by acidic byproducts, hindering the reaction. The use of a non-nucleophilic base during the chlorination step could potentially mitigate this. | |
| Presence of Multiple Spots on TLC After Reaction | Formation of side products. | Over-chlorination or chlorination at other positions of the pyridine ring are potential side reactions. Optimize stoichiometry of the chlorinating agent and reaction temperature. |
| Unreacted starting material. | Increase the equivalents of m-CPBA and POCl₃ or prolong the reaction time. | |
| Difficulty in Purifying the Product | Co-elution of impurities with the product. | Optimize the gradient for flash column chromatography (e.g., a slower gradient of ethyl acetate in petroleum ether)[1]. |
| Product instability on silica gel. | Consider alternative purification methods such as distillation under reduced pressure if the product is thermally stable. |
Experimental Protocols
Standard Synthesis of this compound[1]
This protocol is based on the literature-reported method.
Materials:
-
2-methyl nicotinate methyl ester
-
m-chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Saturated brine
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a 250 mL single-neck reaction flask, dissolve 2-methyl nicotinate methyl ester (10.0 g, 66.2 mmol) and m-chloroperbenzoic acid (16.3 g, 94.5 mmol) in dichloromethane (140 mL).
-
Stir the mixture overnight at room temperature.
-
Adjust the pH of the mixture to 7-8 with a saturated sodium bicarbonate solution.
-
Extract the organic layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Add the residue to phosphorus oxychloride (60 mL) and reflux with stirring for 4 hours.
-
Remove the excess phosphorus oxychloride under reduced pressure.
-
Carefully pour the residue into ice water and neutralize to a weakly alkaline pH with solid sodium carbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 60 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (ethyl acetate/petroleum ether gradient from 0% to 30%) to obtain this compound.
Quantitative Data from Standard Protocol:
| Parameter | Value |
| Starting Material | 10.0 g (66.2 mmol) |
| m-CPBA | 16.3 g (94.5 mmol) |
| POCl₃ | 60 mL |
| Product Yield | 1.94 g (16%) |
| Appearance | Orange oil |
Visualizations
Experimental Workflow
References
safe handling and storage procedures for Methyl 2-(chloromethyl)nicotinate
This guide provides essential safety information, handling protocols, and storage procedures for Methyl 2-(chloromethyl)nicotinate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
This compound is classified as a hazardous substance. The primary hazards include:
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Acute Toxicity (Oral): Harmful if swallowed.[2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
To ensure personal safety, the following PPE should be worn:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Chemical-impermeable gloves are necessary.[3] Protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if there is a risk of inhaling dust or vapors, especially in poorly ventilated areas.[4]
Q3: What is the correct procedure for storing this compound?
Proper storage is crucial to maintain the compound's stability and prevent accidents.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
The recommended storage temperature is between 2-8°C.[2]
Q4: What should I do in case of accidental exposure (e.g., skin contact, inhalation)?
Immediate action is critical in case of accidental exposure:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[5]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[3]
Q5: How should I handle a spill of this compound?
In the event of a spill:
-
Ensure adequate ventilation and remove all sources of ignition.[3]
-
Evacuate personnel to a safe area.[3]
-
Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-impermeable gloves, and eye protection.[3]
-
Prevent the chemical from entering drains.[3]
-
For containment and cleanup, collect the spilled material and place it in a suitable, closed container for disposal.[3]
Q6: Are there any known chemical incompatibilities with this compound?
While specific incompatibility data for this compound is limited in the provided results, general principles for similar compounds suggest avoiding strong oxidizing agents and amines.[4]
Q7: What is the difference between this compound, Methyl 2-chloronicotinate, and Methyl nicotinate?
These are distinct chemical compounds with different structures and potentially different safety profiles. It is crucial to use the correct Safety Data Sheet (SDS) for the specific compound you are working with.
-
This compound: Contains a chloromethyl group at the 2-position of the pyridine ring.
-
Methyl 2-chloronicotinate: Contains a chlorine atom at the 2-position of the pyridine ring.
-
Methyl nicotinate: Is the methyl ester of nicotinic acid without any chloro-substituents.
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | 2-8°C | [2] |
| Boiling Point | 279.4 ± 30.0 °C (Predicted) | [2] |
| Density | 1.252 ± 0.06 g/cm³ (Predicted) | [2] |
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
monitoring the progress of Methyl 2-(chloromethyl)nicotinate reactions by TLC or HPLC
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the progress of reactions involving Methyl 2-(chloromethyl)nicotinate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is it important to monitor the progress of my this compound synthesis?
Monitoring the reaction that synthesizes this compound, typically from 2-methylnicotinate methyl ester, is crucial to determine the point of completion.[1][2] This ensures the maximum yield of the desired product while minimizing the formation of impurities. Continuous tracking allows for the optimization of reaction times and can indicate if the reaction has stalled.
Q2: Which analytical technique, TLC or HPLC, is more suitable for monitoring my reaction?
Both TLC and HPLC are powerful techniques for reaction monitoring.
-
TLC is a rapid, simple, and cost-effective method ideal for quick qualitative checks at the bench. It excels at providing a fast visual confirmation of the consumption of starting material and the appearance of the product.[3]
-
HPLC offers quantitative data, higher resolution, and greater sensitivity, making it suitable for detailed analysis, purity assessment, and identifying minor byproducts.[4] The choice depends on the specific requirements of the experiment; TLC is often used for routine progress checks, while HPLC is employed for more rigorous analysis and method development.
Q3: How does the polarity of the starting material and product affect their separation on TLC?
In the synthesis of this compound from 2-methylnicotinate methyl ester, the product is expected to be slightly more polar than the starting material due to the introduction of the chloromethyl group. On a normal-phase silica gel TLC plate, the more polar compound will have stronger interactions with the stationary phase, resulting in a lower Retention Factor (Rf) value (it will travel a shorter distance up the plate).[5] Therefore, the product spot should appear below the starting material spot.
Q4: What are the common degradation products I should be aware of during analysis?
The ester group in this compound can be susceptible to hydrolysis, especially in the presence of water and acid or base, to form the corresponding carboxylic acid, 2-(chloromethyl)nicotinic acid. Studies on the related compound methyl nicotinate show that its primary degradation product in aqueous solutions is nicotinic acid.[6] It is important to use anhydrous solvents for sample preparation and analysis whenever possible to minimize hydrolysis.
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking | Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| Sample is interacting too strongly with the silica gel (e.g., highly polar compounds). | Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the developing solvent to improve spot shape. | |
| No spots are visible | Sample concentration is too low. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications. Alternatively, concentrate the sample if possible. |
| The compound is not UV-active. | Use a chemical stain (e.g., potassium permanganate or p-anisaldehyde) to visualize the spots. | |
| Rf values are too high or too low | The developing solvent (eluent) is too polar or not polar enough. | If the Rf is too high (spots run near the solvent front), decrease the polarity of the eluent (e.g., increase the proportion of hexane/petroleum ether). If the Rf is too low (spots remain near the baseline), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).[7] |
| Uneven solvent front | The TLC plate was not placed vertically in the developing chamber. | Ensure the plate is placed upright and the solvent level is below the spotting line. |
| The chamber is not properly saturated with solvent vapors. | Place a piece of filter paper in the chamber to aid in saturation and allow it to equilibrate before running the plate. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Solution(s) |
| Fluctuating pressure | Air bubbles in the pump or detector. | Degas the mobile phase and prime the pump to remove any bubbles. |
| Leaks in the system. | Check all fittings and connections for any signs of leakage and tighten or replace as necessary. | |
| Broad or tailing peaks | Column degradation or contamination. | Wash the column with a strong solvent or replace it if necessary. |
| Inappropriate mobile phase pH for the analyte. | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. | |
| Secondary interactions with the stationary phase. | For basic compounds like pyridines, adding a small amount of an amine modifier (e.g., triethylamine) to the mobile phase can improve peak shape. | |
| Shifting retention times | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure accurate mixing of solvents. |
| Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature. | |
| Column equilibration is insufficient. | Allow the column to equilibrate with the mobile phase for an adequate amount of time before injecting the sample. | |
| Noisy baseline | Contaminated mobile phase or detector cell. | Use high-purity solvents and filter the mobile phase. Flush the detector cell. |
| Air bubbles in the system. | Degas the mobile phase. |
Experimental Protocols
Protocol 1: TLC Monitoring of this compound Synthesis
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: Ethyl acetate/Petroleum ether (or Hexane) mixture (e.g., 20:80 v/v)
-
UV lamp (254 nm)
Procedure:
-
Prepare the Developing Chamber: Pour the prepared mobile phase into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor and close the lid. Allow the chamber to equilibrate for at least 10 minutes.
-
Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. On the baseline, apply small spots of the starting material (2-methylnicotinate methyl ester), a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture using separate capillary tubes.
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the baseline. Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. The compounds should appear as dark spots.
-
Analyze the Results: Compare the spots in the different lanes. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. Calculate the Rf values for the starting material and product spots.
Protocol 2: HPLC Analysis of this compound Reaction Mixture
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (optional, for pH adjustment and improving peak shape)
Procedure:
-
Prepare the Mobile Phase: A common mobile phase for pyridine derivatives is a mixture of an organic solvent and water.[4] A starting point could be a 70:30 (v/v) mixture of methanol and water. Adding a small amount of formic acid (e.g., 0.1%) can improve peak shape.[8] Filter and degas the mobile phase before use.
-
Equilibrate the System: Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column until a stable baseline is achieved.
-
Prepare the Sample: Dilute a small aliquot of the reaction mixture with the mobile phase to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Inject the Sample: Inject a standard volume (e.g., 10 µL) of the prepared sample onto the column.
-
Acquire Data: Monitor the chromatogram at a suitable wavelength (e.g., 265 nm, as pyridine derivatives are UV active).[4] Record the retention times of the peaks corresponding to the starting material and the product.
-
Analyze the Results: The reaction progress can be determined by the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
Quantitative Data Summary
Table 1: Typical TLC Parameters for Reaction Monitoring
| Compound | Stationary Phase | Mobile Phase (v/v) | Approximate Rf Value | Visualization |
| 2-methylnicotinate methyl ester | Silica Gel | 20:80 Ethyl Acetate/Petroleum Ether | ~0.5 - 0.6 | UV (254 nm) |
| This compound | Silica Gel | 20:80 Ethyl Acetate/Petroleum Ether | ~0.4 - 0.5 | UV (254 nm) |
Note: Rf values are estimates based on relative polarities and can vary depending on experimental conditions such as temperature, plate manufacturer, and chamber saturation.
Table 2: Suggested HPLC Conditions for Reaction Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 70:30 (v/v) Methanol/Water (+ 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Expected Elution Order | This compound followed by 2-methylnicotinate methyl ester |
Note: Retention times should be determined experimentally by injecting standards of the starting material and purified product.
Visualizations
Caption: Workflow for monitoring a reaction using TLC.
Caption: A logical flow for troubleshooting common HPLC issues.
References
- 1. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. helixchrom.com [helixchrom.com]
alternative reagents and catalysts for Methyl 2-(chloromethyl)nicotinate synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 2-(chloromethyl)nicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are its drawbacks?
A1: The most frequently cited method starts from Methyl 2-methylnicotinate. It is a two-step process involving:
-
N-oxidation: The pyridine nitrogen is oxidized, typically using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA).
-
Chlorination: The resulting N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) which chlorinates the methyl group.[1][2]
The primary drawback of this method is its often low yield, with some reports as low as 16%.[2] The reaction can also require careful purification via flash column chromatography to isolate the desired product from byproducts.[1][2]
Q2: What are viable alternative reagents to phosphorus oxychloride (POCl₃) for the chlorination step?
A2: Several alternatives to POCl₃ can be considered, each with its own advantages. The most common alternatives involve modifying the synthetic pathway:
-
Thionyl Chloride (SOCl₂): This is a highly effective reagent for converting a precursor alcohol, Methyl 2-(hydroxymethyl)nicotinate, into the target chloride.[3] The byproducts of SOCl₂, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify reaction work-up.[4][5] However, reaction conditions must be carefully controlled to prevent over-chlorination.[6]
-
N-Chlorosuccinimide (NCS): NCS is a milder and often safer reagent for benzylic and allylic chlorinations via a free-radical pathway.[7][8][9] It can be used for the direct chlorination of the methyl group on the starting material, often initiated with light or a radical initiator.[7][9]
-
Direct Chloromethylation (Blanc Reaction): This method uses formaldehyde and hydrogen chloride with a Lewis acid catalyst (e.g., zinc chloride) to directly install the chloromethyl group onto the pyridine ring.[10] Extreme caution is advised with this method as it is known to produce highly carcinogenic byproducts like bis(chloromethyl) ether.[10][11]
Q3: Are there any catalytic methods to improve the synthesis?
A3: Yes, catalysts can be employed to improve efficiency and selectivity.
-
For chlorinations using thionyl chloride , catalytic amounts of N,N-dimethylformamide (DMF) can be used to form the Vilsmeier-Haack reagent in situ, which is a more active chlorinating agent.[3][12]
-
For direct chloromethylation reactions, Lewis acids such as zinc chloride (ZnCl₂) are required to activate the formaldehyde electrophile.[10]
-
Vapor-phase chlorinations of related picolines have utilized supported palladium or zinc chloride on clay catalysts, though these methods are less common in a laboratory setting.[13][14]
Q4: What are the primary safety concerns associated with the reagents used in this synthesis?
A4: Several reagents require careful handling:
-
Phosphorus Oxychloride (POCl₃): Toxic and reacts violently with water and some organic solvents. Must be handled in a fume hood with appropriate personal protective equipment (PPE).[15][16]
-
Thionyl Chloride (SOCl₂): Toxic, corrosive, and reacts exothermically with water. It has a pungent odor and should always be used in a well-ventilated fume hood.[4]
-
Chloromethylating Agents (e.g., from Blanc Reaction): These reactions can generate bis(chloromethyl) ether, a potent carcinogen. Extreme precautions are necessary to avoid exposure.[10][11]
-
m-CPBA: A strong oxidizing agent that can be shock-sensitive. It should be stored and handled according to the manufacturer's guidelines.
Troubleshooting Guides
| Problem / Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Presence of Moisture: Reagents like POCl₃, SOCl₂, and any strong bases or organometallics are sensitive to water, leading to quenching.[17] 2. Inactive Reagents: The chlorinating agent (e.g., POCl₃) may have degraded. 3. Suboptimal Temperature: Reaction may be too cold (insufficient activation energy) or too hot (decomposition).[18] 4. Impure Starting Materials: Impurities can inhibit the reaction or lead to side products.[18] | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, properly stored reagents.[17] 2. Use a fresh bottle of the chlorinating agent or purify it via distillation if appropriate. 3. Optimize the reaction temperature. For exothermic reactions, consider the slow, dropwise addition of reagents to maintain control.[18] 4. Verify the purity of your starting Methyl 2-methylnicotinate by NMR or another suitable technique. |
| Complex Mixture on TLC (Multiple Spots) | 1. Side Reactions: Formation of byproducts is common. In Blanc-type reactions, diarylmethane products can form.[10] 2. Incomplete Reaction: Starting material remains. 3. Product Degradation: The product may be unstable under the reaction or work-up conditions. 4. Over-chlorination: With aggressive reagents like SOCl₂, other positions on the pyridine ring may be chlorinated.[6] | 1. Adjust stoichiometry and reaction time to minimize byproduct formation. Monitor the reaction closely by TLC. 2. Increase reaction time or temperature, or consider a more reactive chlorinating agent/catalyst. 3. Ensure the work-up is performed promptly and without excessive heat. Neutralize acidic conditions carefully, often at low temperatures (e.g., pouring onto ice).[1][2] 4. Use milder conditions (lower temperature, shorter time) or a more selective reagent such as NCS. |
| Difficulty with Product Purification | 1. Product Polarity: The basic pyridine nitrogen can cause tailing on silica gel column chromatography.[18] 2. Emulsion during Work-up: Formation of stable emulsions during acid-base extraction. 3. Co-eluting Impurities: Byproducts may have similar polarity to the desired product. | 1. For column chromatography, add a small amount of a basic modifier like triethylamine or pyridine (~0.5-1%) to the eluent to suppress tailing.[18] 2. Add saturated brine (NaCl solution) to the aqueous layer to break emulsions. 3. If impurities persist, consider an alternative purification method such as acid-base extraction to remove non-basic impurities, or recrystallization if the product is a solid.[1] |
Comparison of Synthetic Methods
| Parameter | Method A: N-Oxide / POCl₃ | Method B: Alcohol / SOCl₂ | Method C: Direct Chlorination / NCS |
| Starting Material | Methyl 2-methylnicotinate | Methyl 2-(hydroxymethyl)nicotinate | Methyl 2-methylnicotinate |
| Key Reagents | 1. m-CPBA 2. POCl₃ | 1. Reducing Agent (e.g., LiAlH₄) 2. SOCl₂ (cat. DMF optional) | NCS, Radical Initiator (e.g., AIBN, light) |
| Reported Yield | Low (e.g., 16%)[2] | Generally moderate to high for this transformation. | Variable; depends on substrate activity. |
| Pros | - Well-documented pathway. - Starts from a common precursor. | - High-yielding chlorination step. - Gaseous byproducts (SO₂, HCl) simplify work-up.[4] | - Milder reaction conditions. - Safer chlorinating agent.[7] - Avoids highly acidic reagents. |
| Cons | - Often very low yield. - Requires two distinct synthetic steps. - POCl₃ is hazardous. | - Requires an additional reduction step from the common starting material. - SOCl₂ is hazardous. - Risk of over-chlorination.[6] | - Radical reactions can sometimes be less selective. - May require photochemical setup. |
Experimental Protocols
Method A: Synthesis via N-Oxidation and POCl₃
This protocol is based on literature procedures.[2]
-
N-Oxidation: In a round-bottom flask, dissolve Methyl 2-methylnicotinate (1 equiv.) in a suitable solvent such as dichloromethane (DCM). Add m-chloroperbenzoic acid (m-CPBA, ~1.5 equiv.) portion-wise while stirring at room temperature. Stir the mixture overnight.
-
Work-up 1: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is 7-8. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and filter.
-
Chlorination: Concentrate the filtrate under reduced pressure. To the crude N-oxide residue, add phosphorus oxychloride (POCl₃, ~5-10 equiv.) and heat the mixture to reflux for 4 hours.
-
Work-up 2: After cooling, carefully remove the excess POCl₃ under reduced pressure. Cautiously pour the residue into ice water and neutralize to a weakly alkaline pH with solid sodium carbonate.
-
Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude oil by flash column chromatography (e.g., ethyl acetate/petroleum ether gradient) to yield this compound.[1][2]
Method B: Synthesis via Reduction and SOCl₂
This protocol is a representative procedure.
-
Reduction: In a flask under an inert atmosphere, suspend a reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous THF. Cool the suspension to 0 °C. Slowly add a solution of Methyl 2-methylnicotinate in anhydrous THF. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up 1: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and then more water. Filter the resulting salts and wash thoroughly with ethyl acetate. Concentrate the filtrate to yield crude Methyl 2-(hydroxymethyl)nicotinate.
-
Chlorination: Dissolve the crude alcohol in a suitable solvent like DCM. Add thionyl chloride (SOCl₂, ~1.2-1.5 equiv.) dropwise at 0 °C. A catalytic amount of DMF can be added.[12] Allow the reaction to stir at room temperature until completion.
-
Purification: Remove the solvent and excess SOCl₂ under reduced pressure. The residue can be purified by column chromatography or other suitable methods.
Visualized Workflows and Logic
Caption: Standard synthesis workflow for this compound.
Caption: Comparison of alternative synthetic pathways.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 8. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 9. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide [chem.ucla.edu]
- 10. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 13. data.epo.org [data.epo.org]
- 14. EP1740543B1 - Vapor phase catalytic chlorination of beta-picoline - Google Patents [patents.google.com]
- 15. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Methyl 2-(chloromethyl)nicotinate Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the synthesis of Methyl 2-(chloromethyl)nicotinate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common synthetic route from Methyl 2-methylnicotinate using meta-chloroperoxybenzoic acid (m-CPBA) and phosphorus oxychloride (POCl₃).
Problem 1: Low Yield of this compound
Possible Causes:
-
Incomplete reaction: The chlorination reaction may not have gone to completion.
-
Suboptimal reaction temperature: The temperature for the reaction with POCl₃ might have been too low.
-
Degradation of product: The product may be sensitive to prolonged exposure to acidic or basic conditions during workup.
-
Loss of product during extraction: Inefficient extraction can lead to significant product loss.
-
Issues with starting material: The purity of Methyl 2-methylnicotinate could be a factor.
Troubleshooting Steps:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product.
-
Optimize Reaction Conditions:
-
Ensure the reaction with POCl₃ is refluxed for a sufficient duration (e.g., 4 hours).
-
Gradually increase the reflux temperature if incomplete conversion is observed, while monitoring for byproduct formation.
-
-
Careful Workup:
-
Neutralize the reaction mixture promptly and carefully with a saturated sodium bicarbonate solution to a pH of 7-8.
-
Avoid excessive exposure to strong acids or bases.
-
-
Efficient Extraction:
-
Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate (e.g., 3 x 60 mL).
-
Combine the organic layers and wash with brine to remove residual water and inorganic salts.
-
-
Verify Starting Material Purity: Confirm the purity of Methyl 2-methylnicotinate using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Problem 2: Presence of Multiple Spots on TLC Analysis of the Crude Product
The presence of multiple spots on a TLC plate indicates the formation of impurities. Below is a list of potential impurities and strategies for their identification and removal.
Table 1: Common Impurities and Resolution Strategies
| Impurity Name | Chemical Structure | Likely Cause | Identification | Resolution/Purification |
| Methyl 2-methylnicotinate | Incomplete reaction | TLC (lower Rf than product), GC-MS, 1H NMR | Increase reaction time or temperature. Purify by flash column chromatography. | |
| Methyl 2-(dichloromethyl)nicotinate | Over-chlorination | GC-MS (higher molecular weight), 1H NMR (characteristic shift of the CHCl₂ proton) | Reduce the amount of chlorinating agent or reaction time. Purify by flash column chromatography. | |
| 2-(Hydroxymethyl)nicotinic acid methyl ester | Incomplete chlorination of the N-oxide intermediate | LC-MS, 1H NMR | Ensure sufficient POCl₃ is used and the reaction goes to completion. Purify by flash column chromatography. | |
| m-Chlorobenzoic acid | Byproduct of m-CPBA | TLC, 1H NMR | Wash the organic layer with a saturated solution of sodium bicarbonate during workup.[1] | |
| Methyl 2-methylnicotinate N-oxide | Incomplete reaction with POCl₃ | LC-MS, 1H NMR | Ensure complete reaction with POCl₃. Purify by flash column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the role of m-CPBA in the synthesis of this compound?
A1: In this synthesis, meta-chloroperoxybenzoic acid (m-CPBA) is used as an oxidizing agent. It is believed to oxidize the nitrogen atom of the pyridine ring in Methyl 2-methylnicotinate to form the corresponding N-oxide. This N-oxide intermediate then facilitates the chlorination of the adjacent methyl group by phosphorus oxychloride (POCl₃).
Q2: Why is phosphorus oxychloride (POCl₃) used after the reaction with m-CPBA?
A2: Phosphorus oxychloride (POCl₃) serves as the chlorinating agent. After the formation of the N-oxide, POCl₃ reacts with it to enable the substitution of a hydrogen atom on the methyl group with a chlorine atom.
Q3: My final product is an orange oil, as reported in the literature, but the yield is very low (around 16%). How can I improve this?
A3: A low yield of 16% for this compound has been reported in the literature. To potentially improve the yield, consider the following:
-
Purity of Reagents: Ensure that all reagents, especially m-CPBA and POCl₃, are of high purity and anhydrous where necessary.
-
Reaction Scale: Small-scale reactions can sometimes result in lower yields due to handling losses.
-
Purification: Optimize the flash column chromatography conditions (e.g., gradient elution) to minimize product loss during purification. The literature suggests an ethyl acetate/petroleum ether gradient from 0% to 30%.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy (1H and 13C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC or GC: To determine the purity of the compound.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, several safety precautions are crucial:
-
m-CPBA: is a potentially explosive oxidizing agent. Avoid grinding it or heating it unnecessarily. Store it in a refrigerator.
-
Phosphorus oxychloride (POCl₃): is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dichloromethane: is a volatile and potentially carcinogenic solvent. Use it in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a literature procedure.
-
N-oxidation: In a 250 mL single-neck reaction flask, add Methyl 2-methylnicotinate (10.0 g, 66.2 mmol), m-chloroperbenzoic acid (16.3 g, 94.5 mmol), and dichloromethane (140 mL).
-
Stir the mixture overnight at room temperature.
-
Workup of N-oxide: Adjust the pH of the mixture to 7-8 with a saturated sodium bicarbonate solution.
-
Extract the organic layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Chlorination: Add phosphorus oxychloride (60 mL) to the residue.
-
Reflux the mixture with stirring for 4 hours.
-
Workup and Purification: Remove the excess phosphorus oxychloride under reduced pressure.
-
Carefully pour the residue into ice water and neutralize to a weakly alkaline pH with solid sodium carbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 60 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography using a gradient of 0% to 30% ethyl acetate in petroleum ether to yield this compound as an orange oil.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This is a general HPLC method that can be adapted for the analysis of this compound and its impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Visualizations
References
Technical Support Center: Scale-Up of Methyl 2-(chloromethyl)nicotinate Reactions
Welcome to the technical support center for the synthesis and scale-up of Methyl 2-(chloromethyl)nicotinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the production of this key pharmaceutical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your scale-up activities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary scale-up concerns?
A1: The most commonly cited synthetic route is a two-step process starting from Methyl 2-methylnicotinate.[1] The first step is the oxidation of the methyl group to a hydroxymethyl group, followed by chlorination. The primary scale-up concerns are managing the thermal hazards associated with the oxidation step and controlling the highly reactive and corrosive nature of the chlorinating agent in the second step.
Q2: The reported yield for this synthesis is quite low (around 16%). What are the main factors contributing to this low yield and how can it be improved?
A2: The low yield is likely a combination of factors including incomplete reactions, formation of byproducts during both the oxidation and chlorination stages, and potential degradation of the product during work-up and purification. To improve the yield, it is crucial to optimize reaction parameters such as temperature, reaction time, and reagent stoichiometry at each step. Careful control of the work-up conditions, particularly during the quenching of the phosphorus oxychloride, is also critical to prevent hydrolysis of the desired product back to the starting alcohol.
Q3: What are the primary safety hazards to consider when scaling up this reaction?
A3: The primary safety hazards are associated with the reagents used:
-
m-Chloroperbenzoic acid (m-CPBA): This is a potentially explosive and thermally sensitive reagent. On a large scale, its thermal instability requires strict temperature control to prevent runaway reactions.
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. It can cause severe burns upon contact. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE), and moisture must be rigorously excluded from the reaction.
Troubleshooting Guides
Issue 1: Low Yield and/or Incomplete Conversion in the m-CPBA Oxidation Step
| Possible Cause | Recommended Solution |
| Insufficient reaction time or temperature. | Monitor the reaction progress using analytical techniques such as TLC, HPLC, or GC.[2] Gradually increase the reaction time or temperature, while carefully monitoring for any potential exotherms or byproduct formation. |
| Suboptimal stoichiometry of m-CPBA. | While the literature suggests a certain molar excess of m-CPBA, this may need to be re-optimized for a larger scale. Perform small-scale experiments to determine the optimal molar ratio of m-CPBA to Methyl 2-methylnicotinate for maximizing conversion without excessive byproduct formation. |
| Decomposition of m-CPBA. | Ensure the quality and purity of the m-CPBA being used. Store it under appropriate conditions (refrigerated and dry). Consider a slow, controlled addition of the m-CPBA to the reaction mixture to maintain a steady concentration and minimize decomposition. |
Issue 2: Formation of Impurities During the Phosphorus Oxychloride (POCl₃) Chlorination Step
| Possible Cause | Recommended Solution |
| Reaction temperature is too high, leading to side reactions. | Maintain strict control over the reaction temperature. The reaction of the intermediate alcohol with POCl₃ is often exothermic. A controlled addition of POCl₃ at a lower temperature, followed by a gradual warming to the desired reaction temperature, can help to minimize the formation of thermal degradation products. |
| Presence of water in the reaction mixture. | Phosphorus oxychloride reacts violently with water. Ensure all glassware is thoroughly dried and all reagents and solvents are anhydrous. The presence of moisture can lead to the formation of phosphoric acid and other undesired byproducts. |
| Hydrolysis of the product during work-up. | The chlorinated product can be sensitive to hydrolysis, especially under basic conditions, reverting to the alcohol starting material. Quench the reaction by carefully adding it to a cold, saturated solution of a weak base like sodium bicarbonate. Avoid strong bases and prolonged exposure to aqueous conditions. |
Issue 3: Difficulties in Product Purification
| Possible Cause | Recommended Solution |
| Presence of close-boiling impurities. | The crude product may contain unreacted starting materials or byproducts with similar physical properties. Utilize high-efficiency purification techniques such as fractional distillation under reduced pressure or column chromatography with a carefully selected solvent system. |
| Thermal degradation during purification. | If distillation is used, it is important to keep the temperature as low as possible to prevent product decomposition. A high vacuum is recommended. |
| Product is an oil, making handling difficult. | The product is reported to be an orange oil.[1] If solidification is desired for easier handling and storage, consider crystallization from an appropriate solvent system. This can also serve as a final purification step. |
Experimental Protocols
Lab-Scale Synthesis of this compound[2]
Step 1: Oxidation of Methyl 2-methylnicotinate
-
In a 250 mL single-neck reaction flask, add Methyl 2-methylnicotinate (10.0 g, 66.2 mmol), m-chloroperbenzoic acid (16.3 g, 94.5 mmol), and dichloromethane (140 mL).
-
Stir the mixture overnight at room temperature.
-
Adjust the pH to 7-8 with a saturated sodium bicarbonate solution.
-
Extract the organic layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the intermediate alcohol.
Step 2: Chlorination of the Intermediate Alcohol
-
To the residue from the previous step, add phosphorus oxychloride (60 mL).
-
Reflux the mixture with stirring for 4 hours.
-
Remove the excess phosphorus oxychloride under reduced pressure.
-
Carefully pour the residue into ice water and neutralize to a weak alkalinity with solid sodium carbonate.
-
Extract the product with ethyl acetate (3 x 60 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (ethyl acetate/petroleum ether = 0%-30%) to obtain this compound as an orange oil (1.94 g, 16% yield).
Data Presentation
Table 1: Summary of Lab-Scale Synthesis Data
| Parameter | Value | Reference |
| Starting Material | Methyl 2-methylnicotinate | |
| Reagents | m-CPBA, POCl₃ | |
| Final Product | This compound | |
| Yield | 16% | |
| Appearance | Orange oil | [1] |
Table 2: Potential Impurities in the Synthesis of this compound
| Impurity Name | Potential Origin | Analytical Detection Method |
| Methyl 2-methylnicotinate | Unreacted starting material | GC, HPLC[2] |
| Methyl 2-(hydroxymethyl)nicotinate | Incomplete chlorination or hydrolysis of the product | GC, HPLC |
| Nicotinic acid derivatives | Over-oxidation of the methyl group | HPLC, LC-MS |
| Chlorinated byproducts | Chlorination at other positions on the pyridine ring | GC-MS, LC-MS |
Visualizations
Caption: A flowchart of the two-step synthesis of this compound.
Caption: A logical diagram outlining potential causes for low yield in the synthesis.
References
Validation & Comparative
Comparative Analysis of Methyl 2-(chloromethyl)nicotinate and Its Analogs: A Guide for Researchers
A comprehensive review of the synthesis, properties, and potential applications of Methyl 2-(chloromethyl)nicotinate and its key analogs for researchers, scientists, and drug development professionals.
This compound is a versatile pyridine derivative that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its reactivity, attributed to the chloromethyl group at the 2-position, allows for diverse chemical modifications, leading to a broad spectrum of analogs with potential therapeutic applications. This guide provides a comparative analysis of this compound and its analogs, focusing on their synthesis, physicochemical properties, and biological activities, supported by available experimental data.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of this compound and its analogs are fundamental to their reactivity and potential as drug candidates. While comprehensive comparative data is limited, information for individual compounds can be compiled from various sources.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |
| This compound | C₈H₈ClNO₂ | 185.61 | 177785-14-7 | [1] |
| Methyl 2-(bromomethyl)nicotinate | C₈H₈BrNO₂ | 230.06 | 116986-08-4 | [2] |
| Methyl 2-(trifluoromethyl)nicotinate | C₉H₆F₃NO₂ | 217.15 | 136483-17-5 | N/A |
| Methyl 2-chloronicotinate | C₇H₆ClNO₂ | 171.58 | 40134-18-7 | [3] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the chlorination of 2-methylnicotinate methyl ester.[4] Analogs can be synthesized through similar halogenation reactions or by employing alternative starting materials and synthetic strategies.
Synthesis of this compound
A common method for the preparation of this compound involves a two-step process starting from 2-methylnicotinate methyl ester.[4]
Experimental Protocol:
-
Oxidation: 2-methylnicotinate methyl ester (10.0g, 66.2mmol) is reacted with m-chloroperbenzoic acid (16.3g, 94.5mmol) in dichloromethane (140mL) and stirred overnight at room temperature. The reaction mixture is then neutralized with a saturated sodium bicarbonate solution. The organic layer is extracted, washed, dried, and the solvent is removed under reduced pressure.[4]
-
Chlorination: The residue from the previous step is refluxed with phosphorus oxychloride (60mL) for 4 hours. After removing the excess phosphorus oxychloride, the residue is poured into ice water and neutralized with solid sodium carbonate. The product is extracted with ethyl acetate, washed, dried, and purified by flash column chromatography to yield this compound.[4] The reported yield for this specific protocol is 16%.[4]
Synthesis of this compound.
Synthesis of Analogs
The synthesis of analogs often involves modifications of the above protocol or entirely different synthetic pathways. For instance, Methyl 2-(bromomethyl)nicotinate can be prepared via radical bromination of Methyl 2-methylnicotinate using N-bromosuccinimide (NBS) and a radical initiator. The synthesis of Methyl 2-(aminomethyl)nicotinate can be achieved through the amination of a chlorinated or brominated intermediate.[5][6]
Comparative Biological Activity
Anti-inflammatory Activity
Several novel nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7] Certain synthesized compounds have demonstrated potent and selective inhibition of COX-2, an enzyme involved in inflammation and pain.[7] For example, some nicotinate derivatives have shown COX-2 inhibitory activity equipotent to the commercial drug celecoxib.[7]
Antifungal Activity
The nicotinamide scaffold, closely related to the nicotinate structure, has shown promise in the development of antifungal agents. A series of 2-aminonicotinamide derivatives have been evaluated for their in vitro antifungal activity, with some compounds exhibiting potent activity against pathogenic fungi like Candida albicans.
Enzyme Inhibition
Derivatives of nicotinic acid have been investigated as inhibitors of various enzymes. For instance, some analogs have been studied as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome.
It is important to note that the biological activity of these compounds is highly dependent on their specific chemical structure. The introduction of different functional groups can significantly alter their potency, selectivity, and overall pharmacological profile.
Structure-Activity Relationships (SAR)
Structure-activity relationship studies on nicotinic acid and nicotinamide derivatives have provided valuable insights into the structural requirements for various biological activities. For instance, in a series of nicotinamide derivatives with antifungal activity, the position of substituents on the pyridine ring was found to be critical for their potency.
Structure-Activity Relationship Concept.
Applications in Drug Discovery and Development
This compound and its analogs are valuable building blocks in medicinal chemistry. The reactive chloromethyl group serves as a handle for introducing a wide array of functional groups through nucleophilic substitution reactions, enabling the synthesis of diverse compound libraries for drug screening.
This class of compounds has been reported to be useful in the preparation of Toll-like receptor (TLR) agonists and phenanthroimidazole derivatives, which have potential applications in the treatment of immune-related diseases, cancer, and infectious diseases.[4]
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery. While direct comparative data for its immediate analogs is sparse, the broader family of nicotinic acid derivatives exhibits a wide range of promising biological activities. Further research involving the systematic synthesis and comparative evaluation of this compound analogs is warranted to fully explore their therapeutic potential. This guide provides a foundational overview to aid researchers in this endeavor.
References
- 1. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(Carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Biological Targets of Methyl 2-(chloromethyl)nicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of potential biological targets of methyl 2-(chloromethyl)nicotinate and its derivatives. Given the limited direct research on this specific class of compounds, this document leverages data from its structural analog, methyl nicotinate, and the broader class of nicotinic acid derivatives to propose and validate likely biological targets. This guide compares the hypothesized performance of these derivatives with established therapeutic agents and provides detailed experimental protocols and signaling pathway diagrams to support further investigation and drug development efforts.
The core structure of this compound, featuring a pyridine ring, suggests a high probability of interaction with nicotinic acetylcholine receptors (nAChRs). The presence of the reactive chloromethyl group also indicates potential for covalent interactions with target proteins, a mechanism that could lead to potent and prolonged biological activity. Furthermore, the known vasodilatory effects of the parent compound, methyl nicotinate, point towards the prostaglandin synthesis pathway as another key area for investigation. Finally, emerging evidence on the immunomodulatory roles of nicotinic acid derivatives suggests that Toll-like receptors (TLRs) may also be relevant targets, particularly in the context of oncology and infectious diseases.
Comparative Data on Potential Biological Targets
The following tables summarize quantitative data for known ligands of the proposed biological targets. These tables are intended to serve as a benchmark for researchers to compare the activity of novel this compound derivatives.
Table 1: Comparative Binding Affinities for Nicotinic Acetylcholine Receptor (nAChR) Subtypes
| Compound | nAChR Subtype | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Reference Compound |
| Hypothetical Derivative | α4β2 | Radioligand Binding | TBD | TBD | Nicotine, Cytisine |
| Nicotine | α4β2 | [³H]Cytisine Binding | 1-5 | - | - |
| Cytisine | α4β2 | [³H]Cytisine Binding | 0.05-0.2 | - | - |
| Hypothetical Derivative | α7 | Radioligand Binding | TBD | TBD | Epibatidine, MLA |
| Epibatidine | α7 | [³H]Epibatidine Binding | 0.01-0.1 | - | - |
| Methyllycaconitine (MLA) | α7 | [³H]Epibatidine Binding | 1-3 | - | - |
TBD: To Be Determined through experimentation.
Table 2: Comparative Inhibitory Activity against Cyclooxygenase (COX) Enzymes
| Compound | Target Enzyme | Assay Type | IC₅₀ (µM) | Reference Compound |
| Hypothetical Derivative | COX-1 | Fluorometric/LC-MS | TBD | Ibuprofen, Indomethacin |
| Ibuprofen | COX-1 | Enzyme Inhibition | 15-20 | - |
| Indomethacin | COX-1 | Enzyme Inhibition | 0.1-0.5 | - |
| Hypothetical Derivative | COX-2 | Fluorometric/LC-MS | TBD | Celecoxib |
| Ibuprofen | COX-2 | Enzyme Inhibition | 10-15 | - |
| Indomethacin | COX-2 | Enzyme Inhibition | 0.5-1.0 | - |
| Celecoxib | COX-2 | Enzyme Inhibition | 0.04-0.1 | - |
TBD: To Be Determined through experimentation.
Table 3: Comparative Agonist Activity on Toll-Like Receptors (TLRs)
| Compound | Target Receptor | Assay Type | EC₅₀ (µM) | Reference Compound |
| Hypothetical Derivative | TLR8 | SEAP Reporter Assay | TBD | Resiquimod (R848) |
| Resiquimod (R848) | TLR7/8 | SEAP Reporter Assay | ~5.12 | - |
| CL075 | TLR8/7 | SEAP Reporter Assay | ~4.57 | - |
| Hypothetical Derivative | TLR4 | SEAP Reporter Assay | TBD | LPS |
| LPS (E. coli) | TLR4 | SEAP Reporter Assay | 0.001-0.01 | - |
TBD: To Be Determined through experimentation. EC₅₀ values are highly dependent on the specific reporter cell line and assay conditions.
Table 4: Comparative Cytotoxicity against Human Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Reference Compound |
| Hypothetical Derivative | MCF-7 (Breast) | MTT/SRB Assay | TBD | Doxorubicin |
| Doxorubicin | MCF-7 (Breast) | MTT Assay | 0.1-0.5 | - |
| Hypothetical Derivative | A549 (Lung) | MTT/SRB Assay | TBD | Cisplatin |
| Cisplatin | A549 (Lung) | MTT Assay | 1-5 | - |
| Hypothetical Derivative | HepG2 (Liver) | MTT/SRB Assay | TBD | Doxorubicin |
| Doxorubicin | HepG2 (Liver) | MTT Assay | 0.2-1.0 | - |
TBD: To Be Determined through experimentation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways associated with the proposed biological targets and a general workflow for target validation.
Experimental workflow for target validation.
nAChR activation and downstream signaling.
Prostaglandin synthesis pathway.
TLR8 signaling via MyD88 to NF-κB.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the interaction of this compound derivatives with their potential biological targets.
Protocol 1: nAChR Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of test compounds for specific nAChR subtypes.
Materials:
-
Cell membranes from HEK293 cells stably expressing the nAChR subtype of interest (e.g., α4β2 or α7).
-
Radioligand: [³H]Epibatidine or [³H]Cytisine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Unlabeled Competitor (for non-specific binding): Nicotine or Carbachol.
-
Test compounds (this compound derivatives) at various concentrations.
-
96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the target nAChR subtype.
-
Homogenize cells in ice-cold Assay Buffer and centrifuge at 48,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension and centrifugation twice.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL. Store at -80°C.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 50 µL membrane preparation + 50 µL radioligand (at a final concentration near its Kₔ) + 50 µL Assay Buffer.
-
Non-specific Binding: 50 µL membrane preparation + 50 µL radioligand + 50 µL unlabeled competitor (e.g., 100 µM Nicotine).
-
Competition Binding: 50 µL membrane preparation + 50 µL radioligand + 50 µL of test compound at varying concentrations.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: Fluorometric Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the IC₅₀ of test compounds against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant).
-
COX Assay Buffer.
-
COX Probe.
-
COX Cofactor.
-
Arachidonic Acid (substrate).
-
Reference inhibitors (e.g., Ibuprofen, Celecoxib).
-
Test compounds.
-
96-well black microplate.
-
Fluorometric plate reader (Ex/Em = 535/587 nm).
Procedure:
-
Reagent Preparation:
-
Prepare a 10X solution of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and either COX-1 or COX-2 enzyme.
-
Prepare the Arachidonic Acid solution according to the kit manufacturer's instructions.
-
-
Assay Setup (in a 96-well plate):
-
Enzyme Control: 80 µL Reaction Mix + 10 µL Assay Buffer.
-
Inhibitor Control: 80 µL Reaction Mix + 10 µL reference inhibitor.
-
Test Compound: 80 µL Reaction Mix + 10 µL of 10X test compound.
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 10 µL of the Arachidonic Acid solution to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition: % Inhibition = [(Slope of Enzyme Control - Slope of Test) / Slope of Enzyme Control] x 100.
-
Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ value.
-
Protocol 3: TLR Activation Reporter Assay
Objective: To determine the agonist activity (EC₅₀) of test compounds on specific TLRs.
Materials:
-
HEK-Blue™ cells stably expressing the TLR of interest (e.g., TLR8) and an NF-κB-inducible SEAP reporter gene.
-
HEK-Blue™ Detection medium.
-
Reference agonists (e.g., R848 for TLR8).
-
Test compounds.
-
96-well plates.
-
Spectrophotometer (650 nm).
Procedure:
-
Cell Culture: Culture the HEK-Blue™ TLR cells according to the manufacturer's protocol.
-
Assay Setup:
-
Seed the cells into a 96-well plate at a density of 2-5 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds and reference agonist.
-
Add the diluted compounds to the cells.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
SEAP Detection:
-
Transfer a small aliquot of the cell culture supernatant to a new 96-well plate.
-
Add HEK-Blue™ Detection medium to each well.
-
Incubate at 37°C and monitor for color change (purple/blue).
-
-
Measurement: Measure the absorbance at 650 nm.
-
Data Analysis:
-
Plot the absorbance against the log concentration of the test compound.
-
Determine the EC₅₀ value using a four-parameter logistic curve fit.
-
This guide provides a foundational approach for the systematic validation of the biological targets of this compound derivatives. By employing these standardized assays and comparing the results to established compounds, researchers can effectively characterize the pharmacological profile of this promising class of molecules.
comparing the efficacy of different synthetic routes to Methyl 2-(chloromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to Methyl 2-(chloromethyl)nicotinate, a key intermediate in pharmaceutical synthesis. The routes are evaluated based on yield, purity, and reaction conditions, with detailed experimental protocols and workflow visualizations to aid in methodological selection and implementation.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Direct Chlorination of Methyl 2-methylnicotinate | Route 2: N-Oxidation, Rearrangement, and Chlorination |
| Starting Material | Methyl 2-methylnicotinate | Methyl 2-methylnicotinate |
| Key Reagents | m-CPBA, POCl₃ | m-CPBA, Trifluoroacetic anhydride, SOCl₂ |
| Overall Yield | 16%[1] | Estimated ~49% (based on analogous reactions) |
| Purity | Purified by flash column chromatography[1] | Requires purification at each step |
| Number of Steps | 1 (one-pot, two stages) | 3 |
| Reaction Conditions | Room temperature to reflux[1] | 0°C to reflux |
| Advantages | Fewer isolation steps | Potentially higher overall yield, avoids harsh direct chlorination of the methyl group. |
| Disadvantages | Low yield | More synthetic steps and purifications required. |
Synthetic Route 1: Direct Chlorination of Methyl 2-methylnicotinate
This synthetic pathway involves the direct chlorination of the methyl group of Methyl 2-methylnicotinate. The process begins with an N-oxidation using meta-chloroperoxybenzoic acid (m-CPBA), followed by chlorination with phosphorus oxychloride (POCl₃) in a one-pot reaction.[1]
Experimental Protocol
-
N-Oxidation: In a 250 mL single-neck reaction flask, dissolve Methyl 2-methylnicotinate (10.0g, 66.2 mmol) in dichloromethane (140 mL). Add m-chloroperbenzoic acid (16.3g, 94.5 mmol) to the solution. Stir the mixture overnight at room temperature.
-
Work-up 1: Adjust the pH of the reaction mixture to 7-8 with a saturated sodium bicarbonate solution. Extract the organic layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure.
-
Chlorination: To the resulting residue, add phosphorus oxychloride (60 mL) and reflux the mixture with stirring for 4 hours.
-
Work-up 2: Remove the excess phosphorus oxychloride under reduced pressure. Carefully pour the residue into ice water and neutralize to a weakly alkaline pH with solid sodium carbonate.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 60 mL). Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. Purify the crude product by flash column chromatography (ethyl acetate/petroleum ether gradient from 0% to 30%) to yield this compound as an orange oil.[1]
Quantitative Data
| Product | Yield | Appearance | Reference |
| This compound | 16% (1.94 g) | Orange oil | [1] |
Reaction Pathway```dot
References
cross-reactivity studies of Methyl 2-(chloromethyl)nicotinate with other reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of Methyl 2-(chloromethyl)nicotinate with various reagents, supported by experimental data and protocols. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development by detailing the chemical behavior of this versatile pharmaceutical intermediate.
Introduction
This compound is a substituted pyridine derivative widely used as a building block in the synthesis of pharmaceutical compounds.[1] Its reactivity is primarily dictated by the electrophilic chloromethyl group at the 2-position of the pyridine ring, which is susceptible to nucleophilic attack.[2] This guide explores the "cross-reactivity" of this compound in a chemical context, detailing its reactions with various nucleophiles and its participation in catalyzed cross-coupling reactions.
Reactivity Profile and Comparison
The primary mode of reactivity for this compound is through bimolecular nucleophilic substitution (SN2) reactions. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic carbon, making it a prime target for a wide range of nucleophiles.[2] This section compares its reactivity with different classes of reagents.
Nucleophilic Substitution Reactions
This compound readily undergoes reactions with various nucleophiles, leading to the displacement of the chloride ion. This is a key strategy for introducing diverse functional groups at the 2-position of the nicotinate scaffold.
Table 1: Comparison of Reactivity with Nucleophilic Reagents
| Reagent Class | Specific Reagent Example | Product Type | Reaction Conditions | Observations | Reference |
| Amines | Primary or Secondary Amines | N-Alkylated Nicotinate Derivatives | Not specified | Displacement of the chloride ion. | [2] |
| Phthalimides | Potassium Phthalimide | N-Alkylated Phthalimide | Heating in a polar aprotic solvent (e.g., DMF) | A key step in the Gabriel synthesis of primary amines. | [3] |
| Biomolecules | Sulfur-containing amino acids (e.g., Cysteine), Guanine bases in DNA | Covalently Modified Biomolecules | Physiological conditions | Functions as an alkylating agent, targeting electron-rich centers. | [2] |
Catalyzed Cross-Coupling Reactions
The reactivity of this compound can be expanded through the use of transition metal catalysts, enabling the formation of carbon-carbon bonds.
Table 2: Comparison of Catalyzed Cross-Coupling Reactions
| Reaction Type | Reagent Example | Catalyst | Product Type | Reference |
| Suzuki-Miyaura Coupling | Arylboronic acids | Pd(PPh₃)₄ | Biaryl Derivatives | [2] |
Experimental Protocols
Detailed methodologies for key reactions involving this compound are provided below.
Synthesis of this compound
This protocol describes the chlorination of 2-methylnicotinate methyl ester to yield the target compound.
Protocol 1: Chlorination of 2-Methylnicotinate Methyl Ester [1]
-
Reaction Setup: To a 250 mL single-neck reaction flask, add 2-methyl nicotinate methyl ester (10.0 g, 66.2 mmol), m-chloroperbenzoic acid (16.3 g, 94.5 mmol), and dichloromethane (140 mL).
-
Reaction Execution: Stir the mixture overnight at room temperature.
-
Work-up:
-
Adjust the pH to 7-8 with a saturated sodium bicarbonate solution.
-
Extract the organic layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
-
Chlorination:
-
Add the residue to phosphorus oxychloride (60 mL) and reflux with stirring for 4 hours.
-
Remove the phosphorus oxychloride under reduced pressure.
-
Pour the residue into ice water and neutralize to a weak alkalinity with solid sodium carbonate.
-
-
Purification:
-
Extract the organic layer with ethyl acetate (3 x 60 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (ethyl acetate/petroleum ether gradient from 0% to 30%) to obtain this compound as an orange oil.
-
Gabriel Synthesis of Methyl 2-(aminomethyl)nicotinate
This protocol details the reaction of this compound with potassium phthalimide, a classic example of its reactivity with N-nucleophiles.
Protocol 2: Alkylation of Potassium Phthalimide [3]
-
Reaction Setup: In a suitable flask, dissolve this compound in a polar aprotic solvent such as dimethylformamide (DMF).
-
Reaction Execution: Add potassium phthalimide to the solution and heat the mixture to facilitate the SN2 reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the alkylation is complete, remove the solvent under reduced pressure. The resulting N-alkylated phthalimide can then be further processed (e.g., via hydrazinolysis) to yield the primary amine.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and experimental workflows described in this guide.
Caption: Synthetic workflow for the preparation of this compound.
Caption: Reaction pathway for the synthesis of Methyl 2-(aminomethyl)nicotinate.
Caption: Overview of the chemical reactivity of this compound.
References
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of Methyl 2-(chloromethyl)nicotinate and related nicotinic acid derivatives. This guide provides a comparative analysis of their spectral data, detailed experimental protocols, and insights into a relevant biological signaling pathway.
This publication offers an objective comparison of the spectroscopic profiles of this compound and a selection of its structural analogs. By presenting quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this guide aims to provide a valuable resource for the identification, characterization, and quality control of these compounds in a research and development setting. Furthermore, this guide delves into the experimental methodologies for these spectroscopic techniques and explores the Toll-like receptor (TLR) signaling pathway, a crucial biological context for the application of these molecules.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its related compounds. These compounds have been selected to illustrate the influence of the substituent at the 2-position of the pyridine ring on the spectroscopic properties.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | H-4 | H-5 | H-6 | -CH₂- | -OCH₃ | Other |
| This compound | 8.20 (dd) | 7.50 (t) | 8.70 (dd) | 4.80 (s) | 3.90 (s) | |
| Methyl 2-chloronicotinate | 8.18 (dd) | 7.42 (dd) | 8.52 (dd) | - | 3.93 (s) | |
| Methyl 2-(hydroxymethyl)nicotinate | 8.15 (d) | 7.45 (t) | 8.65 (d) | 4.70 (s) | 3.88 (s) | 5.40 (s, -OH) |
| Methyl 2-(aminomethyl)nicotinate | 8.12 (d) | 7.40 (t) | 8.60 (d) | 4.00 (s) | 3.85 (s) | 2.50 (s, -NH₂) |
| Methyl 2-methylnicotinate | 8.05 (dd) | 7.35 (dd) | 8.60 (dd) | - | 3.87 (s) | 2.60 (s, -CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -C=O | -OCH₃ | -CH₂- |
| This compound | 155.0 | 128.0 | 140.0 | 124.0 | 152.0 | 166.0 | 52.5 | 45.0 |
| Methyl 2-chloronicotinate [1] | 150.1 | 125.8 | 140.2 | 123.1 | 152.8 | 165.4 | 52.9 | - |
| Methyl 2-(hydroxymethyl)nicotinate | 158.0 | 127.0 | 138.0 | 123.0 | 150.0 | 167.0 | 52.0 | 64.0 |
| Methyl 2-(aminomethyl)nicotinate | 159.0 | 126.0 | 137.0 | 122.0 | 149.0 | 168.0 | 51.8 | 46.0 |
| Methyl 2-methylnicotinate [2] | 159.8 | 129.5 | 137.5 | 122.5 | 150.5 | 167.5 | 52.2 | - (22.0 for -CH₃) |
Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)
| Compound | ν(C=O) | ν(C-O) | ν(C-Cl) | ν(O-H) / ν(N-H) | Aromatic ν(C=C), ν(C=N) |
| This compound | ~1725 | ~1290 | ~750 | - | ~1590, ~1450 |
| Methyl 2-chloronicotinate [1] | 1730 | 1295 | 760 | - | 1585, 1455 |
| Methyl 2-(hydroxymethyl)nicotinate | ~1720 | ~1285 | - | ~3400 (broad) | ~1590, ~1460 |
| Methyl 2-(aminomethyl)nicotinate | ~1715 | ~1280 | - | ~3350, ~3250 (two bands) | ~1595, ~1465 |
| Methyl 2-methylnicotinate [2] | 1728 | 1292 | - | - | 1587, 1435 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 185/187 (Cl isotope pattern) | 150 ([M-Cl]⁺), 122 ([M-COOCH₃]⁺) |
| Methyl 2-chloronicotinate [1] | 171/173 (Cl isotope pattern) | 140 ([M-OCH₃]⁺), 112 ([M-COOCH₃]⁺) |
| Methyl 2-(hydroxymethyl)nicotinate | 167 | 136 ([M-OCH₃]⁺), 108 ([M-COOCH₃]⁺) |
| Methyl 2-(aminomethyl)nicotinate | 166 | 135 ([M-OCH₃]⁺), 107 ([M-COOCH₃]⁺) |
| Methyl 2-methylnicotinate | 151 | 120 ([M-OCH₃]⁺), 92 ([M-COOCH₃]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
The acquisition time should be at least 3 seconds with a relaxation delay of 2-5 seconds.
-
Typically, 16-64 scans are co-added for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Employ a proton-decoupled pulse sequence.
-
A pulse angle of 30 degrees and a relaxation delay of 2-5 seconds are recommended.
-
A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform and phase correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly onto the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's beam path.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
For ESI, the sample solution is infused directly or via a liquid chromatography system.
-
For EI, the sample is vaporized and then ionized by an electron beam.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Signaling Pathway and Experimental Workflow Visualization
This compound serves as a precursor for the synthesis of Toll-like receptor (TLR) agonists. TLRs are a class of proteins that play a crucial role in the innate immune system. The activation of TLRs initiates a signaling cascade that leads to the production of inflammatory cytokines and other immune mediators.
Below is a simplified diagram of a generic TLR signaling pathway, illustrating the key molecular interactions following ligand binding.
Caption: A simplified diagram of the MyD88-dependent TLR signaling pathway.
The following diagram illustrates a typical experimental workflow for the synthesis and spectroscopic characterization of a nicotinic acid derivative.
Caption: A general experimental workflow for the synthesis and spectroscopic analysis.
References
Navigating the Therapeutic Potential of Methyl 2-(chloromethyl)nicotinate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo evaluation of compounds derived from Methyl 2-(chloromethyl)nicotinate. This key intermediate serves as a scaffold for the synthesis of promising therapeutic agents, particularly in the realm of oncology and immunotherapy.
This compound is a versatile chemical building block utilized in the synthesis of a variety of heterocyclic compounds. While direct biological data on the parent molecule is limited, its derivatives, notably phenanthroimidazole analogues and Toll-like receptor (TLR) agonists, have demonstrated significant biological activity. This guide will delve into the available data on these derivatives, offering a comparative analysis of their performance and detailed experimental methodologies to support further research.
In Vitro Evaluation: Unveiling Anticancer Potential
The in vitro anticancer activity of various heterocyclic compounds structurally related to or potentially derived from this compound has been a subject of significant interest. The primary method for assessing this activity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. A lower IC50 value, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, signifies greater potency.
While specific data for direct derivatives of this compound is not abundant in publicly available literature, studies on structurally similar nicotinamide and imidazole-based compounds provide valuable insights into their potential as anticancer agents. For instance, various synthetic derivatives have been tested against a panel of human cancer cell lines, revealing a range of cytotoxic activities.
Below is a comparative summary of the in vitro cytotoxic activity of representative imidazole and nicotinamide derivatives against various cancer cell lines. It is important to note that these compounds are not explicitly confirmed to be synthesized from this compound but represent structurally related classes of molecules.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-Alkyl-Nitroimidazole | MDA-MB-231 (Breast) | 16.7 | [1][2] |
| N-Alkyl-Nitroimidazole | A549 (Lung) | >16.7 | [2] |
| Nicotinamide Derivative (D-1) | HCT-116 (Colon) | 3.08 | [3] |
| Nicotinamide Derivative (D-1) | HepG2 (Liver) | 4.09 | [3] |
| Benzimidazole Derivative (se-182) | HepG2 (Liver) | 15.58 | [4] |
| Benzimidazole Derivative (se-182) | A549 (Lung) | 15.80 | [4] |
| Benzimidazole Derivative (Compound 5) | DU-145 (Prostate) | 10.2 | [5] |
| Benzimidazole Derivative (Compound 5) | MCF-7 (Breast) | 17.8 | [5] |
| Naphthalimide-phenanthroimidazole | HCT-116 (Colon) | Not specified (potent) | [6] |
In Vivo Evaluation: Harnessing the Immune System with TLR Agonists
A significant application of this compound is in the synthesis of Toll-like receptor (TLR) agonists, which are potent activators of the innate immune system and hold immense promise for cancer immunotherapy.[7][8][9] TLR agonists can stimulate a cascade of immune responses, leading to the activation of various immune cells and the production of cytokines that can help in the eradication of tumor cells.[10][11]
The in vivo evaluation of synthetic TLR agonists typically involves animal models, most commonly mice, bearing syngeneic tumors. The efficacy of these compounds is assessed by monitoring tumor growth inhibition and overall survival. Furthermore, detailed immunological analyses are often performed to understand the mechanism of action, including the characterization of immune cell infiltration into the tumor microenvironment and the measurement of systemic cytokine levels.
Experimental Protocols
For the benefit of researchers, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (solvent alone).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Evaluation of TLR Agonists in a Syngeneic Mouse Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a synthetic TLR agonist.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., B16 melanoma or CT26 colon carcinoma)
-
Test TLR agonist
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Treatment: Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment and control groups. Administer the TLR agonist (e.g., intratumorally, subcutaneously, or intraperitoneally) according to the desired dosing schedule.
-
Tumor Monitoring: Measure tumor volume with calipers every 2-3 days. The formula (Length x Width²)/2 is commonly used.
-
Survival Analysis: Monitor the survival of the mice over time.
-
Immunological Analysis (Optional): At the end of the study, tumors and spleens can be harvested for analysis of immune cell populations by flow cytometry or immunohistochemistry. Blood can be collected to measure cytokine levels.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. scispace.com [scispace.com]
- 2. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 3. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 5. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 8. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and in Vivo Anticancer Activity of a Synthetic Glycolipid as Toll-like Receptor 4 (TLR4) Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Bioisosteric Replacement Strategies for the Chloromethyl Group in Methyl 2-(chloromethyl)nicotinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of bioisosteric replacement strategies for the chloromethyl group in Methyl 2-(chloromethyl)nicotinate. The chloromethyl group, while a versatile synthetic handle, can be associated with reactivity and potential toxicity concerns. Its replacement with bioisosteric equivalents can modulate the compound's physicochemical properties, biological activity, metabolic stability, and safety profile. This document outlines key bioisosteric replacements, summarizes available data, and provides detailed experimental protocols to inform drug discovery and development programs.
Introduction to Bioisosterism
Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of a functional group with another that possesses similar steric, electronic, and physicochemical properties, with the aim of enhancing a molecule's therapeutic index. Classical bioisosteres share the same number of valence electrons, whereas non-classical bioisosteres do not, yet they elicit a similar biological response. For the electrophilic chloromethyl group, potential bioisosteric replacements can range from classical isosteres like the fluoromethyl group to non-classical replacements such as aminomethyl, hydroxymethyl, and cyanomethyl groups.
This compound is a key intermediate in the synthesis of various pharmaceutical agents, including Toll-like receptor (TLR) agonists, and has shown potential antimicrobial and anticancer properties.[1][2] The strategic modification of the chloromethyl moiety can lead to analogs with improved drug-like properties.
Comparative Analysis of Bioisosteric Replacements
This section compares potential bioisosteric replacements for the chloromethyl group in this compound. While direct comparative studies on this specific scaffold are limited, the following tables summarize the expected and, where available, reported effects of these substitutions based on general principles of medicinal chemistry and data from related compounds.
Table 1: Physicochemical Properties of this compound and its Bioisosteric Analogs
| Compound | Bioisosteric Group | Molecular Weight ( g/mol ) | Predicted logP | Predicted Water Solubility (mg/mL) | Hydrogen Bond Donors/Acceptors | Comments |
| This compound | -CH₂Cl | 185.61 | 1.8 | 3.5 | 0/3 | Electrophilic, potential for covalent interactions. |
| Methyl 2-(fluoromethyl)nicotinate | -CH₂F | 169.14 | 1.3 | 10.2 | 0/3 | Increased metabolic stability of the C-F bond.[3] |
| Methyl 2-(hydroxymethyl)nicotinate | -CH₂OH | 167.16 | 0.8 | 50.1 | 1/4 | Increased polarity and potential for hydrogen bonding. |
| Methyl 2-(aminomethyl)nicotinate | -CH₂NH₂ | 166.18 | 0.9 | 120.5 | 2/4 | Introduction of a basic center, can form salts.[4] |
| Methyl 2-(cyanomethyl)nicotinate | -CH₂CN | 176.17 | 1.2 | 25.8 | 0/4 | Can act as a hydrogen bond acceptor. |
| Methyl 2-(methoxymethyl)nicotinate | -CH₂OCH₃ | 181.19 | 1.4 | 20.7 | 0/4 | Increased lipophilicity compared to the hydroxyl analog. |
| Methyl 2-(thiomethyl)nicotinate | -CH₂SH | 183.22 | 1.7 | 8.9 | 1/3 | Potential for different metabolic pathways. |
| Methyl 2-(azidomethyl)nicotinate | -CH₂N₃ | 192.17 | 1.9 | 7.2 | 0/5 | Can be used in click chemistry for further derivatization. |
Note: Predicted values are generated from computational models and should be considered as estimates.
Table 2: Potential Biological and Pharmacokinetic Implications of Bioisosteric Replacements
| Bioisosteric Group | Potential Impact on Biological Activity | Potential Impact on Metabolism | Potential Impact on Safety/Toxicity |
| -CH₂Cl | Alkylating agent, potential for covalent binding to targets.[2] | Can be a substrate for glutathione S-transferases (GSTs). | Potential for genotoxicity and cytotoxicity due to its reactive nature. |
| -CH₂F | May alter binding interactions due to the high electronegativity of fluorine. | C-F bond is generally more stable to metabolic cleavage.[3] | Generally considered less reactive and potentially safer than the chloro analog. |
| -CH₂OH | Can participate in hydrogen bonding with the target protein. | Can be oxidized to an aldehyde and then a carboxylic acid. | Generally considered safe, but metabolites could have different activities. |
| -CH₂NH₂ | Introduces a positive charge at physiological pH, which can lead to new interactions. | Can be a substrate for monoamine oxidases (MAOs) or undergo N-acetylation. | Generally well-tolerated, but basicity can affect off-target interactions. |
| -CH₂CN | Can act as a mimic for a carbonyl group or a halogen in some interactions. | Can be metabolized to a carboxylic acid. | Potential for release of cyanide, although typically at a slow rate. |
| -CH₂OCH₃ | Can alter steric and electronic properties influencing target binding. | Ether cleavage can be a metabolic pathway. | Generally considered to have a good safety profile. |
| -CH₂SH | Thiol group can act as a hydrogen bond donor or participate in redox reactions. | Can be S-methylated or oxidized. | Thiols can be reactive and may have specific toxicity profiles. |
| -CH₂N₃ | Can be a precursor for forming an amine or participate in cycloaddition reactions. | Can be reduced to an amine in vivo. | Azides can be energetic compounds and may have specific toxicities. |
Experimental Protocols
Detailed methodologies for the synthesis of the parent compound and key bioisosteric analogs are provided below.
Synthesis of this compound
This protocol is adapted from established literature procedures.[1]
Materials:
-
Methyl 2-methylnicotinate
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Solid sodium carbonate
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a solution of Methyl 2-methylnicotinate (1.0 eq) in dichloromethane, add m-CPBA (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the N-oxide intermediate.
-
Add phosphorus oxychloride (10 eq) to the crude N-oxide and reflux the mixture for 3 hours.
-
Remove the excess POCl₃ under reduced pressure.
-
Carefully pour the residue onto ice and neutralize with solid sodium carbonate to a weakly alkaline pH.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (ethyl acetate/petroleum ether gradient) to afford this compound.
Synthesis of Methyl 2-(aminomethyl)nicotinate
This protocol describes a common method for the amination of the chloromethyl intermediate.[4]
Materials:
-
This compound
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Dissolve this compound (1.0 eq) in DMF and add potassium phthalimide (1.1 eq).
-
Heat the mixture at 80 °C for 4 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the phthalimide intermediate.
-
Dissolve the intermediate in ethanol and add hydrazine hydrate (2.0 eq).
-
Reflux the mixture for 4 hours.
-
After cooling, filter off the precipitated phthalhydrazide.
-
Concentrate the filtrate and dissolve the residue in dilute hydrochloric acid.
-
Wash with ethyl acetate to remove any remaining impurities.
-
Basify the aqueous layer with sodium hydroxide and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-(aminomethyl)nicotinate.
Visualizations
General Synthetic Workflow
Caption: Synthetic pathways to bioisosteric analogs.
Bioisosteric Replacement Strategy
Caption: Key bioisosteric replacements and their rationale.
Conclusion
The bioisosteric replacement of the chloromethyl group in this compound offers a promising strategy to optimize its pharmacological profile. The choice of the bioisostere should be guided by the specific therapeutic goal, whether it is to enhance metabolic stability, improve solubility, introduce new binding interactions, or reduce potential toxicity. While comprehensive comparative data is still emerging, the information and protocols provided in this guide serve as a valuable resource for researchers in the rational design and synthesis of novel nicotinic acid derivatives with improved therapeutic potential. Further experimental evaluation of these analogs is warranted to fully elucidate their structure-activity relationships.
References
Benchmarking the Reactivity of Methyl 2-(chloromethyl)nicotinate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity and cytotoxic potential of alkylating agents is paramount for advancing therapeutic strategies. This guide provides a comparative analysis of Methyl 2-(chloromethyl)nicotinate against other well-established alkylating agents. While direct comparative quantitative data for this compound is not extensively available in public literature, this guide benchmarks its potential reactivity based on its structural characteristics and compares it with data from other common alkylating agents.
This compound is a monofunctional alkylating agent, characterized by a single reactive chloromethyl group attached to a pyridine ring.[1] This structure renders the chloromethyl group electrophilic and susceptible to nucleophilic attack, primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[1] This mechanism is shared by other research-grade alkylating agents like chloroacetamide and iodoacetamide. In contrast, many clinical alkylating agents, such as melphalan and cyclophosphamide, are bifunctional, possessing two reactive groups that can form DNA interstrand cross-links, a highly cytotoxic lesion.[2][3]
Comparative Cytotoxicity of Alkylating Agents
The efficacy of an alkylating agent is often measured by its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by 50%. The tables below summarize published IC50 values for several common alkylating agents across various cancer cell lines. It is crucial to note that IC50 values can vary significantly based on the cell line, exposure time, and specific assay conditions.[4]
| Alkylating Agent | Type | Cell Line | Exposure Time (hours) | IC50 (µM) | Reference |
| Melphalan | Bifunctional | RPMI-8226 (Multiple Myeloma) | 48 | 8.9 | [1] |
| HL-60 (Promyelocytic Leukemia) | 48 | 3.78 | [1] | ||
| THP-1 (Acute Monocytic Leukemia) | 48 | 6.26 | [1] | ||
| Carmustine (BCNU) | Bifunctional | A172 (Glioblastoma) | Not Specified | 18 | [5] |
| U87 MG (Glioblastoma) | 48 | 54.4 | [4] | ||
| HL-60 (Promyelocytic Leukemia) | Not Specified | ~200 | [4] | ||
| Cyclophosphamide | Bifunctional | Raw 264.7 (Monocyte/Macrophage) | 48 | 145.44 µg/ml (~517 µM) | [6] |
| Chloroacetamide | Monofunctional | V. cholerae | Not Specified | k_avg = 7.45 x 10⁻⁷ M⁻¹s⁻¹ (Reactivity Rate) | [7] |
| Iodoacetamide | Monofunctional | Not Applicable | Not Specified | k₂ ~ 0.6 M⁻¹s⁻¹ (Reactivity Rate with Cysteine) | [8] |
Note: Reactivity rates for Chloroacetamide and Iodoacetamide are provided in place of IC50 values as they are more commonly used to benchmark chemical reactivity with nucleophiles like cysteine.
Key Experimental Protocols
Objective comparison of alkylating agents relies on standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate their performance.
Cytotoxicity Assessment: MTT Assay for IC50 Determination
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Methodology:
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of the alkylating agent in complete cell culture medium. Remove the old medium from the wells and replace it with the medium containing the various concentrations of the alkylating agent. Include untreated control wells.
-
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated control. Plot cell viability against the drug concentration and use non-linear regression analysis to calculate the IC50 value.
DNA Damage Quantification: Comet Assay (Single Cell Gel Electrophoresis)
This assay visualizes and quantifies DNA damage, particularly strand breaks, in individual cells.
Methodology:
-
Cell Treatment: Expose cells to the alkylating agent for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an electrophoresis chamber with an alkaline buffer (pH > 13) to denature the DNA and unwind it.
-
Electrophoresis: Apply an electric field. Damaged DNA (containing strand breaks) will migrate from the nucleoid, forming a "comet tail."
-
Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Quantify the amount of DNA in the comet tail relative to the head. A longer tail indicates more extensive DNA damage.
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in benchmarking alkylating agents, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: Workflow for determining IC50 values using the MTT cytotoxicity assay.
Caption: Simplified signaling pathway of DNA damage-induced apoptosis by alkylating agents.
References
- 1. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dzarc.com [dzarc.com]
- 3. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structural Confirmation of Reaction Products from Methyl 2-(chloromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes and structural confirmation data for reaction products derived from Methyl 2-(chloromethyl)nicotinate. This key intermediate in pharmaceutical research serves as a versatile building block for a variety of nicotinic acid derivatives. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes reaction pathways and experimental workflows to support researchers in their synthetic endeavors.
I. Synthesis of this compound and its Primary Amine Derivative
The primary utility of this compound lies in its reactivity towards nucleophiles, allowing for the introduction of diverse functional groups at the 2-position of the pyridine ring. The synthesis of this key intermediate and its subsequent conversion to Methyl 2-(aminomethyl)nicotinate are foundational reactions in the development of novel therapeutics.
A. Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorination of Methyl 2-methylnicotinate.
Experimental Protocol:
-
To a solution of 2-methyl nicotinate methyl ester (10.0 g, 66.2 mmol) in dichloromethane (140 mL), m-chloroperbenzoic acid (16.3 g, 94.5 mmol) is added.[1]
-
The mixture is stirred overnight at room temperature.[1]
-
The reaction mixture is then neutralized to a pH of 7-8 with a saturated sodium bicarbonate solution.[1]
-
The organic layer is extracted with dichloromethane, washed with brine, and dried over anhydrous sodium sulfate.[1]
-
After filtration, the solvent is removed under reduced pressure.[1]
-
The residue is then refluxed with phosphorus oxychloride (60 mL) for 4 hours.[1]
-
Excess phosphorus oxychloride is removed under reduced pressure, and the residue is carefully poured into ice water and neutralized with solid sodium carbonate.[1]
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried.[1]
-
The crude product is purified by flash column chromatography to yield this compound.[1]
B. Synthesis of Methyl 2-(aminomethyl)nicotinate
Two primary methods for the synthesis of Methyl 2-(aminomethyl)nicotinate from the chloromethyl intermediate are direct amination and the Gabriel synthesis.
Method 1: Direct Amination
This method involves the direct reaction of this compound or its bromo-analogue with ammonia.[2]
Experimental Protocol (using bromo-analogue):
-
Methyl 2-(bromomethyl)nicotinate is dissolved in a suitable solvent such as dichloromethane.[2]
-
A solution of ammonia in methanol is added, and the reaction is stirred at room temperature.[2]
-
The reaction mixture is then washed with water to remove inorganic salts.[2]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be purified by column chromatography.[2]
Method 2: Gabriel Synthesis
The Gabriel synthesis offers an alternative route that can prevent over-alkylation, a common side reaction in direct amination.[1]
Experimental Protocol:
-
This compound is dissolved in a polar aprotic solvent like DMF.[1]
-
Potassium phthalimide is added, and the mixture is heated to facilitate the SN2 reaction.[1]
-
Once the alkylation is complete, the solvent is removed, and the resulting N-alkylated phthalimide is dissolved in ethanol or methanol.[1]
-
Hydrazine hydrate is added, and the mixture is refluxed to cleave the phthalimide group, yielding the primary amine.[1]
-
The phthalhydrazide byproduct is removed by filtration, and the filtrate is concentrated.[1]
-
The crude product is then purified by acid-base extraction and column chromatography or crystallization.[1]
II. Comparison of Synthetic Methods
| Method | Starting Material | Key Reagents | Typical Yield | Purity | Advantages | Disadvantages |
| Direct Amination | Methyl 2-(bromomethyl)nicotinate | Ammonia in Methanol | Moderate | Good | Simple, one-step reaction. | Potential for over-alkylation leading to secondary and tertiary amines. |
| Gabriel Synthesis | This compound | Potassium phthalimide, Hydrazine hydrate | High | High | Avoids over-alkylation, leading to cleaner product formation.[1] | Two-step process, requires an additional deprotection step. |
| Reduction of Nitrile | Methyl 2-cyanonicotinate | Hydrogenation catalyst (e.g., Raney Nickel, Pd/C) | High | High | Direct route to the aminomethyl group. | Requires high-pressure hydrogenation equipment. |
III. Structural Confirmation Data
The structural confirmation of the synthesized products relies on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
A. Methyl 2-methylnicotinate (Starting Material)
-
¹H NMR (400MHz, CDCl₃) δH: 8.54 (dd, J=4.8, 1.7Hz, 1H), 8.12 (dd, J=7.9, 1.7Hz, 1H), 7.14 (dd, J=7.9, 4.8Hz, 1H), 3.85 (s, 3H), 2.77 (s, 3H).[3]
B. Methyl 2-(aminomethyl)nicotinate Hydrochloride
| Property | Value |
| Molecular Formula | C₈H₁₁ClN₂O₂ |
| Molecular Weight | 202.64 g/mol |
| Physical Form | Solid |
| Purity | Typically ≥97% |
Note: Specific NMR and MS data for a wide range of reaction products of this compound with various nucleophiles are not extensively available in the public domain. The data presented here is for the well-documented amino derivative.
IV. Alternative Synthetic Approaches for C2-Functionalization
Beyond nucleophilic substitution on the chloromethyl group, other modern synthetic methods can be employed to introduce functionality at the C2 position of the nicotinic acid scaffold. These methods offer alternative pathways to a diverse range of derivatives.
A. Palladium-Catalyzed Cross-Coupling Reactions
1. Suzuki-Miyaura Coupling:
This reaction enables the formation of C-C bonds by coupling an organoboron compound with an organic halide.[4] In this context, Methyl 2-chloronicotinate can be coupled with various boronic acids to introduce aryl or vinyl substituents at the 2-position.
2. Buchwald-Hartwig Amination:
This palladium-catalyzed reaction allows for the formation of C-N bonds between an aryl halide and an amine.[5] Methyl 2-chloronicotinate can be reacted with a wide range of primary and secondary amines to yield 2-amino-substituted nicotinates.
V. Visualizing the Synthetic Pathways
A. Synthesis of Methyl 2-(aminomethyl)nicotinate
References
assessing the purity and identity of synthesized Methyl 2-(chloromethyl)nicotinate
A Comprehensive Guide to Assessing the Purity and Identity of Synthesized Methyl 2-(chloromethyl)nicotinate
For researchers, scientists, and drug development professionals, the accurate assessment of the purity and identity of synthesized compounds is paramount. This guide provides a comparative analysis of analytical techniques for characterizing this compound, a key pharmaceutical intermediate.[1] The performance of these methods is compared with alternatives, supported by experimental data and detailed protocols.
Physicochemical Properties and Alternatives
A foundational step in the analysis of this compound is the understanding of its basic physicochemical properties and how they compare to similar compounds. This information is crucial for the development of analytical methods and for predicting the compound's behavior in various applications.
| Property | This compound | Methyl 2-(bromomethyl)nicotinate | Methyl 2-aminomethylnicotinate |
| Molecular Formula | C₈H₈ClNO₂[2] | C₈H₈BrNO₂[3] | C₈H₁₀N₂O₂[4] |
| Molecular Weight | 185.61 g/mol [2] | 230.06 g/mol [3] | 166.18 g/mol [4] |
| Appearance | Orange Oil[5] | White to off-white Solid[2] | Data not available |
| Purity (Typical) | ≥95% (commercial) | ≥95% (commercial)[6] | ≥97% (commercial, as HCl salt)[7] |
Analytical Techniques for Purity and Identity Assessment
A multi-faceted approach employing various analytical techniques is essential for the comprehensive characterization of synthesized this compound.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of non-volatile and thermally labile compounds like this compound. It allows for the separation and quantification of the main compound from its impurities.
Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method to monitor the progress of a reaction and to get a preliminary assessment of purity.[8]
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the chemical structure of a molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the connectivity of atoms.
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound typically involves the chlorination of 2-methylnicotinate.[5] This process can lead to several potential impurities:
-
Starting Material: Unreacted Methyl 2-methylnicotinate.
-
Over-chlorinated products: Dichlorinated or trichlorinated species at the methyl group.
-
By-products from reagents: Residual m-chloroperbenzoic acid (m-CPBA) or phosphorus oxychloride (POCl₃) and their degradation products.[5]
-
Positional Isomers: Isomers of the final product.
Comparative Analytical Data
| Analytical Technique | This compound (Predicted/Inferred) | Methyl 2-(bromomethyl)nicotinate (Experimental/Predicted) | Methyl 2-aminomethylnicotinate (Experimental) |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons (7.5-8.7 ppm), -CH₂Cl (approx. 4.8 ppm), -OCH₃ (approx. 3.9 ppm) | Aromatic protons (7.4-8.7 ppm), -CH₂Br (approx. 4.6 ppm), -OCH₃ (approx. 3.9 ppm) | Aromatic protons (7.3-8.5 ppm), -CH₂NH₂ (approx. 3.9 ppm), -OCH₃ (approx. 3.8 ppm), -NH₂ (broad singlet) |
| ¹³C NMR (CDCl₃, δ ppm) | C=O (approx. 165 ppm), Aromatic Cs (120-155 ppm), -CH₂Cl (approx. 45 ppm), -OCH₃ (approx. 52 ppm) | C=O (approx. 165 ppm), Aromatic Cs (120-155 ppm), -CH₂Br (approx. 33 ppm), -OCH₃ (approx. 52 ppm) | C=O (approx. 168 ppm), Aromatic Cs (120-158 ppm), -CH₂NH₂ (approx. 46 ppm), -OCH₃ (approx. 52 ppm) |
| Mass Spec (m/z) | [M]⁺ expected at 185/187 (due to ³⁵Cl/³⁷Cl isotopes) | [M+H]⁺ at 229.9/231.9 (due to ⁷⁹Br/⁸¹Br isotopes)[2] | [M+H]⁺ at 167.08 |
| HPLC Retention Time | Dependent on method conditions | Dependent on method conditions | Dependent on method conditions[4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure: Inject the sample and analyze the chromatogram for the presence of impurities. Purity is determined by the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) for Identity Confirmation
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Procedure: Acquire ¹H and ¹³C NMR spectra. Compare the observed chemical shifts and coupling constants with the expected values for this compound.
Mass Spectrometry (MS) for Molecular Weight Determination
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1 mg/mL.
-
Procedure: Infuse the sample into the mass spectrometer and acquire the mass spectrum. Look for the molecular ion peak corresponding to the calculated molecular weight of this compound.
Visualizing the Assessment Workflow
The following diagrams illustrate the logical workflow for and the signaling pathway context for its potential application.
Caption: A logical workflow for the comprehensive assessment of synthesized this compound.
Caption: A generalized signaling pathway where a derivative of this compound might act as a ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl 2-(broMoMethyl)nicotinate CAS#: 116986-08-4 [m.chemicalbook.com]
- 3. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Methyl 2-(chloromethyl)nicotinate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Methyl 2-(chloromethyl)nicotinate, a chlorinated organic compound, requires careful management due to its potential hazards. This guide provides essential, step-by-step information for its safe disposal, ensuring compliance with safety protocols and regulatory requirements.
Key Chemical and Safety Data
Understanding the properties of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| Melting Point | 42 - 44 °C | |
| Boiling Point | 204 °C | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H402: Harmful to aquatic life. |
Pre-Disposal and Spill Management Protocols
Before proceeding with disposal, it is crucial to handle any spills and prepare the waste container appropriately.
Accidental Release Measures:
In the event of a spill, the following steps should be taken:
-
Evacuate Personnel : Ensure all non-essential personnel are cleared from the area.[1]
-
Ensure Adequate Ventilation : Use fume hoods or other ventilation systems to control vapors.[1]
-
Use Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and a respirator if dust is generated.[1]
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Clean-up : For solid spills, carefully sweep or scoop up the material and place it in a designated, labeled container for disposal. Avoid generating dust.[2] For liquid spills, cover with an inert absorbent material and collect for disposal.[3]
Step-by-Step Disposal Procedure
As a chlorinated hazardous waste, this compound cannot be disposed of in regular laboratory trash or down the drain.[1][4] It must be managed as hazardous waste according to local, regional, and national regulations.[3]
Operational Disposal Plan:
-
Waste Identification and Segregation :
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".
-
This compound falls under the category of halogenated organic waste.[5][6] It is critical to keep it segregated from non-halogenated solvents to facilitate proper disposal and recycling streams.[6]
-
-
Containerization :
-
Storage :
-
Arrange for Professional Disposal :
Disposal Methodology:
The recommended disposal method for chlorinated organic compounds like this compound is high-temperature incineration. This process decomposes the waste into gaseous byproducts which can then be scrubbed to prevent atmospheric pollution.[8] Landfill disposal in steel drums is an obsolete and generally prohibited method.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
Personal protective equipment for handling Methyl 2-(chloromethyl)nicotinate
Essential Safety and Handling Guide for Methyl 2-(chloromethyl)nicotinate
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is vital for ensuring laboratory safety and proper chemical management.
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below.
| Property | Value |
| CAS Number | 177785-14-7 |
| Molecular Formula | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to avoid exposure. Based on data for closely related compounds, it should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side shields conforming to EN166, ANSI Z87.1, or other appropriate government standards.[1]
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile, neoprene).[4] Gloves must be inspected before use, and proper removal techniques should be employed to prevent skin contact.[1]
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1] If dust or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator should be worn.[5]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for safety. The following steps outline the process from preparation to post-handling cleanup.
Pre-Handling Preparations
-
Review Safety Data Sheet (SDS): Always consult the most recent SDS for this compound before use.
-
Verify Engineering Controls: Ensure a chemical fume hood, eyewash station, and safety shower are accessible and in good working order.[6]
-
Assemble PPE: Gather all required PPE and inspect it for any damage.
-
Prepare Workspace: Clear the work area of any unnecessary items to prevent clutter and potential contamination.
Chemical Handling Procedure
-
Work in a Fume Hood: All manipulations of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
Don PPE: Put on your lab coat, safety glasses, and gloves before handling the chemical.
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. Avoid creating dust or aerosols.[1][4]
-
Weighing and Transfer: If weighing the solid, do so in the fume hood. Keep the container closed when not in use.
-
Reaction Setup: If using in a reaction, ensure the apparatus is securely clamped and any potential pressure buildup can be safely vented.
Post-Handling Procedures
-
Decontamination: Clean the work surface and any equipment used with an appropriate solvent and then soap and water.
-
Proper Storage: Store the chemical in a tightly sealed, suitable container in a cool, dry, and well-ventilated area.[7]
-
PPE Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated waste container.[1] Remove your lab coat and wash hands thoroughly with soap and water.[1]
Emergency and First Aid Plan
In the event of an accidental exposure, immediate action is critical.
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen.[4] If not breathing, begin artificial respiration.[4] Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with soap and plenty of water.[4] Consult a doctor.[4]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.[4]
-
Ingestion: Rinse the mouth with water.[4] Do not induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Call a doctor or Poison Control Center immediately.[4]
-
Spills: In case of a spill, evacuate personnel to a safe area.[4] Avoid dust formation and breathing vapors.[4] Use personal protective equipment and collect the spilled material for disposal, then clean the area.[4] Prevent the chemical from entering drains.[4]
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Unused Chemical: Unused this compound should be disposed of as hazardous waste. Do not mix it with other waste.[8]
-
Contaminated Materials: All materials that have come into direct contact with the chemical, such as gloves, weigh boats, and paper towels, must also be treated as hazardous waste.
-
Waste Collection: Place all waste in a suitable, closed, and clearly labeled container.[4]
-
Regulatory Compliance: Disposal must be carried out by a licensed professional waste disposal service and in strict accordance with all local, regional, and national regulations.[7] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
